molecular formula C6H6ClNO2S B182759 5-Methylpyridine-2-sulfonyl chloride CAS No. 179400-16-9

5-Methylpyridine-2-sulfonyl chloride

Cat. No.: B182759
CAS No.: 179400-16-9
M. Wt: 191.64 g/mol
InChI Key: LYAMBGLESYHDKU-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAMBGLESYHDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Methylpyridine-2-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development.[1] The document details a robust synthetic protocol based on the Sandmeyer reaction, offering insights into the mechanistic underpinnings and critical process parameters. Furthermore, a thorough characterization workflow is presented, including expected outcomes for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Safety protocols and handling considerations for this reactive compound are also discussed to ensure operational excellence and laboratory safety. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Significance

This compound is a pivotal building block in organic synthesis, primarily utilized for the introduction of the 5-methylpyridine-2-sulfonyl moiety into target molecules. This functional group is of significant interest in drug discovery as it can modulate the physicochemical properties of a compound, such as solubility, metabolic stability, and biological activity, by acting as a bioisostere for other functional groups.[1] Its reactivity with amines and alcohols to form sulfonamides and sulfonate esters, respectively, makes it a versatile reagent in the synthesis of a wide array of biologically active compounds, including potential therapeutics, agrochemicals, and dyes.[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Sandmeyer-type reaction, commencing from the readily available 2-amino-5-methylpyridine. This multi-step, one-pot process involves the diazotization of the primary amine followed by a copper-catalyzed reaction with a sulfur dioxide source.

Underlying Principles and Mechanistic Rationale

The synthesis hinges on two key transformations:

  • Diazotization: The primary aromatic amine, 2-amino-5-methylpyridine, is converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The resulting diazonium salt is a highly reactive intermediate.

  • Sandmeyer Reaction: The diazonium salt is then introduced to a solution containing a sulfur dioxide (SO₂) source and a copper(I) or copper(II) catalyst. The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride group. Modern variations of this reaction often employ stable, solid SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) to avoid the handling of gaseous SO₂.

The use of a copper catalyst is crucial for the efficiency of the Sandmeyer reaction. It is believed to proceed via a single-electron transfer (SET) mechanism, generating a pyridine radical that then reacts with sulfur dioxide.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Amino-5-methylpyridine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 5-Methylpyridin-2-yl-diazonium Chloride (in situ intermediate) Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (SO₂, CuCl, Acetic Acid) Diazonium_Salt->Sandmeyer Product Crude this compound Sandmeyer->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A schematic representation of the synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides.

Materials and Reagents:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Sulfur Dioxide (gas or a saturated solution in acetic acid)

  • Copper(I) Chloride (CuCl)

  • Toluene or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methylpyridine (1.0 eq) in a mixture of concentrated HCl and acetic acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (0.1 eq) in acetic acid saturated with sulfur dioxide at 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride/SO₂ solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup and Extraction:

    • Pour the reaction mixture into a larger beaker containing ice water.

    • Extract the aqueous mixture with a suitable organic solvent, such as toluene or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Characterization Workflow Diagram

Characterization_Workflow cluster_characterization Characterization of this compound Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Sources

An In-depth Technical Guide to 5-Methylpyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development. Its strategic importance stems from the reactive sulfonyl chloride moiety attached to a methylated pyridine core, a combination that allows for the facile introduction of the 5-methylpyridine-2-sulfonyl group into a diverse array of molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of a Versatile Building Block

Heterocyclic compounds are the cornerstone of many biologically active molecules. Among them, pyridine derivatives hold a prominent place due to their presence in numerous natural products and synthetic drugs. This compound emerges as a particularly useful intermediate, enabling chemists to synthesize a wide range of sulfonamides and sulfonate esters.[1] The incorporation of the 5-methylpyridine-2-sulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing biological activity, improving solubility, and modifying metabolic stability.[2] This guide aims to be an essential resource for scientists leveraging this reagent in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its safe and effective handling in a laboratory setting.

General Characteristics

This compound is typically encountered as a solid at room temperature.[3] Due to the reactive nature of the sulfonyl chloride group, it is highly sensitive to moisture and should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent hydrolysis.[2][3]

Tabulated Physicochemical Data
PropertyValueSource(s)
CAS Number 179400-16-9[3][4]
Molecular Formula C₆H₆ClNO₂S[4]
Molecular Weight 191.64 g/mol [4]
Physical Form Solid[3]
Purity Typically ≥95%[4]
Storage Conditions 2-8°C, under inert gas, away from moisture[2][3]
Melting Point Not explicitly reported, but expected to be a low-melting solid
Boiling Point Decomposes at elevated temperatures
Solubility Soluble in many polar organic solvents[5]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic pathway initiates from a readily available pyridine derivative.

Conceptual Synthetic Pathway

A plausible and frequently employed route for the synthesis of aryl and heteroaryl sulfonyl chlorides involves the diazotization of an amino group, followed by a sulfonyl chloride forming reaction (a variation of the Sandmeyer reaction). For this compound, this would conceptually start from 2-amino-5-methylpyridine.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-methylpyridine B Diazonium Salt A->B   Diazotization   (NaNO₂, HCl) C This compound B->C   Sulfonylation   (SO₂, CuCl₂)

Caption: Conceptual synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of a heteroaryl sulfonyl chloride and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Step 1: Diazotization of 2-Amino-5-methylpyridine

  • In a well-ventilated fume hood, a flask equipped with a mechanical stirrer and a thermometer is charged with a solution of 2-amino-5-methylpyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • The mixture is cooled to below 0°C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C to form the diazonium salt. The reaction is typically monitored for the absence of the starting amine by a suitable analytical technique (e.g., TLC).

Step 2: Sulfonyl Chloride Formation

  • In a separate reaction vessel, a mixture of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of a copper(I) salt is added.

  • The cold diazonium salt solution is then added slowly to the sulfur dioxide solution, maintaining a low temperature.

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

Step 3: Work-up and Purification

  • The reaction is carefully quenched by pouring it onto ice water.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • The crude solid is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Reaction with Nucleophiles: The Gateway to Sulfonamides and Sulfonate Esters

The most common and valuable reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides.[6] This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[6]

G cluster_reactants Reactants cluster_product Product A This compound C Sulfonamide A->C B Primary/Secondary Amine (R¹R²NH) B->C

Sources

theoretical studies on 5-Methylpyridine-2-sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 5-Methylpyridine-2-sulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its reactivity is characterized by the highly electrophilic sulfur center, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive exploration of the theoretical and practical aspects of its reactivity. We will delve into the underlying electronic and steric factors governing its reaction pathways, present detailed, validated experimental protocols, and discuss its application in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.

Introduction: The Significance of a Versatile Building Block

In the landscape of pharmaceutical and agrochemical research, the sulfonamide functional group is a recurring and vital motif.[1][2] Its prevalence stems from its ability to act as a stable hydrogen bond donor and acceptor, mimicking the peptide bond while exhibiting superior metabolic stability. This compound (CAS: 179400-16-9) has emerged as a key intermediate for introducing the 5-methylpyridine-2-sulfonyl moiety into target molecules, a strategy often employed to fine-tune biological activity, enhance solubility, or improve pharmacokinetic profiles.

The core of its utility lies in the predictable and efficient reactivity of the sulfonyl chloride group.[3] The sulfur atom, rendered highly electron-deficient by adjacent oxygen and chlorine atoms, serves as a potent electrophilic site for a wide range of nucleophiles.[3] Understanding the nuances of this reactivity is paramount for its effective application in complex synthesis.

Compound Property Value
CAS Number 179400-16-9[4]
Molecular Formula C₆H₆ClNO₂S[4]
Molecular Weight 191.64 g/mol [4]
Physical Form Solid[5]
Storage Conditions 2-8°C, under inert atmosphere[5]

The Heart of Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The principal reaction pathway for this compound is nucleophilic substitution at the sulfur atom. This transformation is highly efficient due to the excellent leaving group ability of the chloride ion and the electrophilicity of the sulfur center.[3]

Mechanistic Considerations

The precise mechanism of nucleophilic substitution on a sulfonyl sulfur is a topic of detailed study, with evidence pointing towards two primary pathways that may operate depending on the specific nucleophile, substrate, and reaction conditions.[3]

  • Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom in a single, concerted step, leading to the displacement of the chloride leaving group through a trigonal bipyramidal transition state. This mechanism results in an inversion of configuration at the sulfur center.[6]

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, trigonal bipyramidal intermediate.[6] This intermediate subsequently collapses by expelling the chloride ion to yield the final product.

The presence of the pyridine ring and the 5-methyl group does not significantly alter these fundamental pathways but can influence reaction rates through subtle electronic and steric effects.

G Figure 1: Potential Nucleophilic Substitution Mechanisms cluster_0 Concerted Su20992-like Pathway cluster_1 Stepwise Addition-Elimination Pathway Reactants_SN2 Nuu207B + R-SOu2082Cl TS_SN2 [Nu---S(O)u2082(R)---Cl]u207B (Trigonal Bipyramidal Transition State) Reactants_SN2->TS_SN2 Direct Attack Products_SN2 Nu-SOu2082-R + Clu207B TS_SN2->Products_SN2 Leaving Group Departure Reactants_AE Nuu207B + R-SOu2082Cl Intermediate_AE [Nu-S(O)u2082(R)-Cl]u207B (Trigonal Bipyramidal Intermediate) Reactants_AE->Intermediate_AE Addition Products_AE Nu-SOu2082-R + Clu207B Intermediate_AE->Products_AE Elimination

Figure 1: Potential Nucleophilic Substitution Mechanisms
Key Transformations and Products
  • Formation of Sulfonamides: The reaction with primary or secondary amines is arguably the most significant application of this compound, yielding highly valuable sulfonamide derivatives.[1] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) generated in situ.

  • Formation of Sulfonate Esters: Alcohols and phenols react readily to form sulfonate esters. Similar to sulfonamide synthesis, a weak base is required to scavenge the HCl byproduct.[7]

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 5-methylpyridine-2-sulfonic acid. This necessitates handling under anhydrous conditions and storage in a dry environment.[5]

A Validated Experimental Protocol: Synthesis of a Model Sulfonamide

To ensure reproducibility and success, adherence to a robust, self-validating protocol is essential. The following procedure details the synthesis of N-benzyl-5-methylpyridine-2-sulfonamide, a representative reaction illustrating the core reactivity.

Materials and Reagents
Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
This compound191.641.00 g5.221.0
Benzylamine107.150.62 g (0.64 mL)5.741.1
Triethylamine (TEA)101.190.73 g (1.01 mL)7.201.38
Dichloromethane (DCM), anhydrous-25 mL--
Step-by-Step Methodology
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.1 eq) and anhydrous dichloromethane (15 mL).

  • Basification: Add triethylamine (1.38 eq) to the solution. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (25 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-benzyl-5-methylpyridine-2-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Workflow for Sulfonamide Synthesis

Causality Behind Reactivity: Influencing Factors

The efficiency and outcome of reactions involving this compound are governed by several interconnected factors.

  • Nucleophile Strength: Stronger nucleophiles react more rapidly. For example, primary aliphatic amines are generally more reactive than anilines due to the higher nucleophilicity of the nitrogen atom.

  • Steric Hindrance: As with Sₙ2 reactions at carbon centers, steric bulk can significantly impede the reaction rate.[8] Highly hindered nucleophiles or substrates will react more slowly. The position of the sulfonyl group at the 2-position of the pyridine ring, adjacent to the ring nitrogen, presents a moderate steric environment.

  • Solvent: Polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used as they effectively solvate the reactants without competing in the reaction. Protic solvents like water or alcohols can act as nucleophiles, leading to solvolysis.[8]

  • Temperature: While many reactions proceed efficiently at room temperature, gentle heating may be required for less reactive nucleophiles. It is crucial to maintain low temperatures during the initial addition to control the exothermic nature of the reaction.

Synthesis and Handling

Synthetic Routes

The synthesis of aryl sulfonyl chlorides is a well-established field. Common industrial and laboratory methods that can be applied include:

  • Oxidative Chlorination: This involves the reaction of the corresponding thiol (5-methylpyridine-2-thiol) or disulfide with a chlorinating agent and an oxidant.[2] Modern protocols often use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in continuous flow systems for enhanced safety and control.[1][2]

  • From Diazonium Salts (Meerwein Reaction): A modified Sandmeyer reaction where the diazonium salt, generated from 2-amino-5-methylpyridine, is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst.[9]

Safety and Handling

As a reactive electrophile, this compound requires careful handling to ensure safety and maintain its integrity.

  • Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314).[5] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Moisture Sensitivity: It reacts with water and atmospheric moisture.[12] Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place.[5]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[11][13]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is dominated by the electrophilic nature of its sulfonyl group. Its primary utility lies in the synthesis of sulfonamides and sulfonate esters through nucleophilic substitution reactions. By understanding the mechanistic underpinnings and adhering to validated experimental protocols, researchers can effectively harness its reactivity to construct complex molecules of significant interest in drug discovery and materials science. Proper handling and storage are critical to ensure both the safety of the user and the chemical integrity of the reagent.

References

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  • This compound - MySkinRecipes.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00280A.
  • SAFETY D
  • 5 - SAFETY D
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
  • SAFETY D
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • 179400-16-9 | this compound - ChemScene.
  • This compound | 179400-16-9 - Sigma-Aldrich.
  • CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica.
  • 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.
  • 8.S: Nucleophilic Substitution Reactions (Summary) - Chemistry LibreTexts.

Sources

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylpyridine-2-sulfonyl Chloride: From Discovery to Modern Synthetic Applications

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern organic synthesis. We will traverse its historical context, dissect the evolution of its synthetic methodologies, and illuminate its critical role as a versatile building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who seek to understand and harness the full potential of this important chemical intermediate.

This compound (CAS No. 179400-16-9) is a heterocyclic sulfonyl chloride that has emerged as a valuable intermediate in synthetic chemistry.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a highly reactive sulfonyl chloride moiety, makes it a strategic component for introducing the 5-methylpyridine-2-sulfonyl group into target molecules. This functional group is frequently employed to enhance biological activity, modulate physicochemical properties like solubility, or improve the metabolic stability of drug candidates.[2] The reactivity of the sulfonyl chloride with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively, underpins its extensive use in medicinal chemistry and materials science.[2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₆ClNO₂S[1][2]
Molecular Weight 191.64 g/mol [1][2]
CAS Number 179400-16-9[1]
Appearance Solid[4]
Storage 2-8°C, under inert gas, away from moisture[1][2]
SMILES CC1=CN=C(C=C1)S(=O)(=O)Cl[1]

Historical Context and Evolution of Synthesis

While a singular "discovery" event for this compound is not prominent in the historical record, its emergence is intrinsically linked to the broader development of pyridine chemistry and the rising importance of the sulfonamide functional group, famously initiated by the discovery of sulfa drugs. The need for structurally diverse and functionally optimized molecules in drug discovery and agrochemistry spurred the development of methods to synthesize a wide array of heteroaryl sulfonyl chlorides.

Early synthetic strategies were often extensions of methods developed for benzene derivatives. However, the unique electronic properties of the pyridine ring necessitated the development of more specialized protocols. The evolution of its synthesis showcases a progression towards greater efficiency, selectivity, and safety.

Key Synthetic Methodologies: A Technical Analysis

The preparation of this compound and related pyridine sulfonyl chlorides can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Diazotization-Sulfonylation of Aminopyridines

One of the most established and versatile methods for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring is via the diazotization of a primary amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is a variation of the classic Sandmeyer reaction.

Causality and Mechanistic Insight: The process begins with the conversion of the precursor, 2-amino-5-methylpyridine, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is a highly reactive intermediate. The subsequent introduction of sulfur dioxide, typically in the presence of a copper(I) chloride catalyst, facilitates the displacement of the diazonium group and the formation of the sulfonyl chloride. The copper catalyst is crucial for mediating the single-electron transfer steps involved in the radical-based mechanism. A patent for the synthesis of the precursor 2-amino-5-methylpyridine highlights its importance as a starting material for agrochemicals.[5] A similar diazotization approach is detailed for the synthesis of pyridine-3-sulfonyl chloride, providing a strong procedural precedent.[6]

G cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Sulfonylation cluster_product Final Product Start 2-Amino-5-methylpyridine Reagent1 NaNO₂, HCl (aq) 0-5 °C Intermediate 5-Methylpyridine-2-diazonium Chloride Reagent1->Intermediate Formation of Diazonium Salt Reagent2 SO₂, CuCl Acetic Acid / Toluene Product This compound Reagent2->Product Sandmeyer-type Reaction

Caption: Key reactions of this compound with common nucleophiles.

Role in Medicinal Chemistry

The 5-methylpyridine-2-sulfonamide moiety is a privileged structure in medicinal chemistry. Its incorporation into a lead compound can impart a range of beneficial properties:

  • Enhanced Target Binding: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming critical interactions with biological targets like enzymes and receptors.

  • Improved Pharmacokinetics: The pyridine ring and methyl group can be tailored to influence metabolic stability, either by blocking sites of metabolism or by providing sites for controlled metabolic transformation.

  • Solubility Modulation: The polar sulfonamide group can improve aqueous solubility, which is often a challenge in drug development.

Pyridine derivatives, in general, are cornerstones of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antibacterial, and antiviral properties. [7]Sulfonamide derivatives, specifically, have shown promise as anti-proliferative agents against cancer cell lines. [8]

Applications in Agrochemicals

Beyond pharmaceuticals, this reagent is used in the synthesis of modern agrochemicals. The 2-chloro-5-methylpyridine scaffold, a related precursor, is fundamental to the synthesis of potent herbicides. [9][10][11]The introduction of a sulfonyl group can lead to new classes of active compounds for crop protection.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of well-designed chemical reagents. Its history is woven into the development of modern synthetic and medicinal chemistry. While established synthetic routes provide reliable access to this compound, future research will likely focus on developing even more sustainable and efficient catalytic methods for its preparation. As researchers continue to explore the vast chemical space for new therapeutics and functional materials, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

  • This compound.MySkinRecipes.
  • Synthesis of sulfonyl chloride substr
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • 179400-16-9 | this compound.ChemScene.
  • 5-Methylpyridine-3-sulfonyl chloride hydrochloride () for sale.Vulcanchem.
  • Preparation of 2-chloro-5-methylpyridine.
  • 5-Methylpyridine-3-sulfonyl chloride hydrochloride.SynHet.
  • 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride | 1220039-42-8.Benchchem.
  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Preparation of 2-chloro-5-methylpyridine.
  • 5-Methylfuran-2-sulfonyl chloride | 69815-95-8.Benchchem.
  • Preparation of 2-chloro-5-methylpyridine.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Critical Reviews in Analytical Chemistry (2024).

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Spectroscopic Profile of 5-Methylpyridine-2-sulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methylpyridine-2-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this important chemical intermediate.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. Its utility lies in the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters, crucial moieties in many biologically active molecules.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of its expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparative data from related structures.

Molecular Structure and Key Features

The structure of this compound incorporates a pyridine ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position. This arrangement dictates its chemical reactivity and spectroscopic behavior.

Sources

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methylpyridine-2-sulfonyl chloride, a readily accessible heterocyclic building block, has primarily been utilized for the synthesis of sulfonamides in early-stage drug discovery. However, its potential extends far beyond this conventional application. The unique electronic and steric properties conferred by the 5-methylpyridine moiety present a compelling case for its exploration in untapped research domains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of promising, high-impact research areas for this versatile reagent. We will delve into its foundational chemistry and propose novel applications in medicinal chemistry, advanced agrochemical development, transition-metal catalysis for novel bond formation, and asymmetric synthesis. Each proposed research area is substantiated with scientific rationale, detailed experimental protocols, and workflow visualizations to empower scientists to pioneer new discoveries.

Section 1: Foundational Chemistry of this compound

This compound (CAS 179400-16-9) is a crystalline solid that serves as a potent electrophile.[1][2] Its utility is anchored in the high reactivity of the sulfonyl chloride group, modulated by the electronic characteristics of the attached 5-methylpyridine ring.

Physicochemical Properties

A clear understanding of the molecule's properties is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 179400-16-9[1][3]
Molecular Formula C₆H₆ClNO₂S[3]
Molecular Weight 191.64 g/mol [1][3]
Physical Form Solid[2]
Purity Typically ≥95%[2][3]
Storage 2-8°C, Inert Gas, Away from moisture[1][2][3]
SMILES CC1=CN=C(C=C1)S(=O)(=O)Cl[3]
Core Reactivity: The Sulfonylation Reaction

The principal reaction of this compound is its nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages.[4] This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct. Similarly, it reacts with alcohols to yield sulfonate esters. This reactivity forms the bedrock of its application.[1]

G cluster_reactants Reactants cluster_products Products R_SO2Cl This compound P_Sulfonamide 5-Methylpyridine-2-sulfonamide R_SO2Cl->P_Sulfonamide + R_NH2 Primary/Secondary Amine (R'-NH-R'') R_NH2->P_Sulfonamide Base (e.g., Pyridine) P_HCl HCl

Caption: General sulfonamide synthesis workflow.

Rationale for Use: The "Privileged" Pyridine-Sulfonamide Scaffold

The strategic value of this reagent lies in its ability to construct molecules containing both a pyridine ring and a sulfonamide moiety. Both are considered "privileged" scaffolds in medicinal chemistry. The pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and improving pharmacokinetic properties.[5][6] The sulfonamide group is a cornerstone functional group found in a vast array of FDA-approved drugs, including antibacterial, anticancer, and anti-inflammatory agents, often acting as a bioisostere for carboxylic acids.[5][7] The combination of these two motifs in a single molecule, with the specific stereoelectronic influence of the 5-methyl group, provides a powerful platform for generating novel bioactive compounds.

Section 2: Research Area 1: Next-Generation Bioactive Agents

The most immediate and impactful research area involves leveraging this compound for the discovery of new therapeutic agents.

Rationale: Targeting Unmet Medical Needs with Novel Sulfonamides

The creation of diverse libraries of novel sulfonamides for high-throughput screening remains a highly validated strategy in drug discovery. The 5-methylpyridine-2-sulfonyl scaffold is underexplored compared to more common phenylsulfonyl or thiophenesulfonyl chlorides, offering an opportunity to discover compounds with novel intellectual property and potentially superior biological profiles.

Proposed Research Thrust: Kinase Inhibitor Scaffolds

Expertise & Experience: Many Type I and Type II kinase inhibitors utilize a heterocyclic core, like pyridine, to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The sulfonamide group can then be used to project other functionalities into solvent-exposed regions or adjacent pockets to enhance potency and selectivity. The 5-methyl group on the pyridine ring can act as a subtle steric determinant, potentially favoring binding to one kinase over another by interacting with specific amino acid residues near the hinge.

G A Target Kinase Selection & In-Silico Modeling B Design Amine Building Blocks (R-NH2) A->B C Parallel Synthesis of Sulfonamide Library A->C B->C D High-Throughput Kinase Activity Screening C->D E Hit Identification & SAR Analysis D->E E->B Iterate Design F Lead Optimization E->F G A Pd(0)Ln B [R-SO2-Pd(II)(Cl)Ln] A->B Oxidative Addition (R-SO2Cl) C [R-SO2-Pd(II)(Ar)Ln] B->C C-H Activation (Ar-H) C->A Reductive Elimination D R-SO2-Ar C->D

Caption: Proposed catalytic cycle for C-H sulfonylation.

Experimental Protocol: Exploratory Reaction for Palladium-Catalyzed Sulfonylation

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and a suitable ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 10 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add 1,3-dimethoxybenzene (27.6 mg, 0.2 mmol, 1.0 equiv), this compound (42.2 mg, 0.22 mmol, 1.1 equiv), and potassium carbonate (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Solvent: Add 1 mL of anhydrous 1,4-dioxane to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100°C for 24 hours.

  • Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and analyze the crude mixture by LC-MS and ¹H NMR to identify the formation of the desired aryl sulfone product. Optimization of ligand, base, solvent, and temperature will likely be necessary.

Section 5: Research Area 4: Asymmetric Synthesis and Chiral Scaffolds

Rationale: The Utility of Chiral Sulfinamides

Chiral sulfinamides are powerful auxiliaries and intermediates in asymmetric synthesis. [8]They are precursors to a wide range of enantiopure sulfur-containing compounds. The development of a straightforward, one-pot method to convert achiral this compound into chiral sulfinamides would be a significant contribution to the field.

Proposed Research Thrust: Reductive Amination to Chiral Sulfinamides

Expertise & Experience: It has been demonstrated that sulfonyl chlorides can be reduced in situ by phosphines to a more reactive sulfinylating agent, which can then be trapped by an amine to form a sulfinamide. [8]This avoids the isolation of unstable sulfinyl chloride intermediates. Performing this reaction with a chiral, non-racemic amine would provide a direct route to diastereomerically enriched sulfinamides.

G A R-SO2Cl B [Reactive Intermediate] A->B + C Chiral Sulfinamide B->C + D Triphenylphosphine (Reducer) D->B E Chiral Amine E->C

Caption: Conceptual workflow for reductive amination.

Experimental Protocol: Synthesis of a Chiral Sulfinamide

  • Reaction Setup: To a solution of this compound (192 mg, 1.0 mmol) and triethylamine (0.7 mL, 5.0 mmol) in 5 mL of anhydrous CH₂Cl₂ at 0°C, add a solution of triphenylphosphine (262 mg, 1.0 mmol) and (R)-(+)-α-methylbenzylamine (128 µL, 1.0 mmol) in 5 mL of CH₂Cl₂ using a syringe pump over 1 hour.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Monitor the consumption of the sulfonyl chloride by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two diastereomeric sulfinamides. Analyze the diastereomeric ratio using chiral HPLC or by ¹H NMR spectroscopy.

Section 6: Conclusion and Future Outlook

This compound is more than a simple building block for sulfonamide synthesis; it is a key that can unlock a multitude of research avenues. The strategic placement of the methyl group on the privileged pyridine scaffold offers unique opportunities for creating molecules with finely tuned properties. The proposed research areas—from developing next-generation kinase inhibitors and advanced agrochemicals to pioneering novel catalytic methods and asymmetric syntheses—represent fertile ground for innovation. By moving beyond its conventional applications, the scientific community can harness the full potential of this versatile reagent to drive progress in medicine, agriculture, and materials science.

Section 7: References

  • MySkinRecipes. This compound.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis.

  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors.

  • Rogić, V., et al. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.

  • Benchchem. Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects.

  • Benchchem. 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride.

  • ChemScene. This compound.

  • Manolikakes, G., et al. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.

  • Zotor, F., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

  • Das, B., et al. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Agrochemical Development with Pyridine-2-sulfonyl Chloride Synthesis.

  • Pu, X., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective.

  • Sigma-Aldrich. This compound.

  • Zakharychev, V.V., et al. Development of novel pyridine-based agrochemicals: A review. ResearchGate.

  • Khan, I., et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

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electrophilicity of 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity and Application of 5-Methylpyridine-2-sulfonyl Chloride

Abstract

This compound has emerged as a pivotal building block in contemporary drug discovery and medicinal chemistry. Its significance stems from the unique electronic properties conferred by the pyridine ring, which render the sulfonyl group a highly reactive electrophilic center. This guide provides a comprehensive technical exploration of the synthesis, electronic nature, and profound . We delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven protocols for its characterization and application in sulfonamide synthesis, and discuss its strategic value in the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of pharmaceutical sciences, certain molecular motifs are deemed "privileged" for their consistent appearance in a multitude of bioactive compounds. The pyridine ring is one such scaffold, prized for its ability to improve pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets.[1] When functionalized with a sulfonyl chloride, the resulting molecule becomes a powerful tool for introducing the sulfonamide functional group—a cornerstone of medicinal chemistry found in antibacterial, anti-inflammatory, and anticancer drugs.[1]

This compound (CAS No. 179400-16-9) is a key intermediate that combines these features.[2][3][4] It is employed in pharmaceutical manufacturing to introduce the 5-methylpyridine-2-sulfonyl group, a moiety that can enhance the biological activity, solubility, or metabolic stability of drug candidates.[2] This guide offers an in-depth analysis of the core chemical property that makes this reagent so valuable: its pronounced electrophilicity.

Molecular Structure and Electronic Landscape

To understand the reactivity of this compound, one must first appreciate the interplay of electronic effects within its structure.

  • Molecular Formula: C₆H₆ClNO₂S[2][3]

  • Molecular Weight: 191.64 g/mol [2][3]

  • SMILES: CC1=CN=C(C=C1)S(=O)(=O)Cl[3]

The sulfur atom in the sulfonyl chloride group is the electrophilic center. Its reactivity is modulated by three key structural features:

  • The Sulfonyl Group (-SO₂Cl): The two oxygen atoms and the chlorine atom are highly electronegative, exerting a powerful inductive electron-withdrawing effect. This polarizes the sulfur-oxygen and sulfur-chlorine bonds, leaving the sulfur atom with a significant partial positive charge (δ+) and making it highly susceptible to nucleophilic attack.[5]

  • The Pyridine Ring: The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system due to the electronegative nitrogen atom.[1][5] This intrinsic property of the ring further withdraws electron density from the attached sulfonyl group, intensifying the electrophilicity of the sulfur center.

  • The 5-Methyl Group (-CH₃): In contrast, the methyl group at the 5-position exerts a weak electron-donating effect through induction and hyperconjugation.[6] While this slightly counteracts the electron-withdrawing nature of the pyridine ring, its effect is minor compared to the powerful activation provided by the sulfonyl group and the ring nitrogen.

The net result is a highly electron-poor sulfur atom, primed for reaction with a wide array of nucleophiles.

G cluster_molecule This compound cluster_effects Electronic Effects S S (δ+) Cl Cl (δ-) S->Cl O1 O (δ-) S->O1 O2 O (δ-) S->O2 Pyridine Pyridine Ring S->Pyridine Inductive_Withdrawal Strong Inductive Withdrawal Cl->Inductive_Withdrawal pull e⁻ O1->Inductive_Withdrawal pull e⁻ O2->Inductive_Withdrawal pull e⁻ Me Methyl Group Pyridine->Me Ring_Withdrawal π-Deficient Ring Withdrawal Pyridine->Ring_Withdrawal pull e⁻ Inductive_Donation Weak Inductive Donation Me->Inductive_Donation Inductive_Withdrawal->S intensifies δ+ Ring_Withdrawal->S intensifies δ+ Inductive_Donation->Pyridine slightly counters withdrawal

Caption: Electronic influences on the electrophilicity of the sulfur center.

Synthesis and Availability

While this guide focuses on reactivity, understanding the synthesis provides context for purity and potential byproducts. Aryl sulfonyl chlorides are commonly prepared via methods like the Sandmeyer reaction or the oxidation of thiols.[7][8] A plausible and referenced method for analogous pyridine-2-sulfonyl chlorides involves the treatment of a sodium 2-pyridinesulfinate salt with an N-halosuccinimide, such as N-chlorosuccinimide (NCS).[9]

This in situ generation is often preferred as it avoids the isolation of the often highly reactive and potentially unstable sulfonyl chloride intermediate.[9] The reagent is commercially available from various suppliers, typically with a purity of 95% or greater.[3][4]

Assessing Electrophilicity: A Mechanistic Perspective

The is most evident in its reaction with nucleophiles, primarily amines, to form sulfonamides. This transformation is a cornerstone of its application in drug synthesis.[10][11]

Mechanism of Sulfonamide Formation: The reaction proceeds through a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom.

  • Tetrahedral Intermediate: This forms a transient, tetrahedral intermediate.

  • Elimination: The chloride ion is expelled as a leaving group, and a proton is removed from the nitrogen (typically by a base), to yield the stable sulfonamide.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_SO2Cl 5-Me-Py-SO₂Cl Intermediate [Tetrahedral Intermediate] R_SO2Cl->Intermediate 1. Nucleophilic Attack by Amine R_NH2 R'-NH₂ R_NH2->Intermediate Sulfonamide Sulfonamide Intermediate->Sulfonamide 2. Elimination of Cl⁻   and Deprotonation HCl HCl Intermediate->HCl

Caption: General mechanism for sulfonamide formation.

This high reactivity makes this compound a powerful electrophile, enabling facile and selective couplings with a wide range of nucleophiles.[12]

Experimental Section: Protocols for Analysis and Application

Scientific integrity demands robust, verifiable methodologies. The following protocols are designed as self-validating systems for the characterization and use of this compound.

Data Presentation: Analytical Techniques

A multi-faceted analytical approach is essential to confirm the identity, purity, and stability of sulfonyl chlorides before their use in sensitive synthetic applications.[13]

TechniquePrimary ApplicationKey AdvantagesLimitations/Considerations
NMR Spectroscopy Structure Elucidation, PurityProvides detailed structural information, non-destructive.[13]Lower sensitivity compared to MS. Requires dry, aprotic deuterated solvents (e.g., CDCl₃).[13]
IR Spectroscopy Functional Group IDRapid identification of characteristic S=O (strong, ~1370 & 1180 cm⁻¹) and S-Cl stretches.[13]Provides limited structural detail beyond functional groups.
Mass Spectrometry Molecular Weight, Impurity IDHigh sensitivity, confirms molecular weight and fragmentation pattern.[13]Can be destructive; molecule may fragment easily.
Titrimetry Quantitative PurityCost-effective and accurate for determining total sulfonyl chloride content.Measures total acidity/reactivity, not specific to the target molecule.
Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the reaction of this compound with benzylamine, a standard procedure for evaluating its electrophilic reactivity.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of benzylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-methylpyridine-2-sulfonamide.

G Setup 1. Dissolve SO₂Cl in DCM at 0°C under N₂ Addition 2. Add Amine + Base Solution Dropwise Setup->Addition React 3. Warm to RT Monitor by TLC Addition->React Workup 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) React->Workup Isolate 5. Dry (Na₂SO₄) Concentrate Workup->Isolate Purify 6. Column Chromatography Isolate->Purify Product Pure Sulfonamide Purify->Product

Caption: Workflow for the synthesis of a model sulfonamide.

Safety and Handling

As highly reactive electrophiles, all sulfonyl chlorides demand careful handling in a controlled laboratory environment.

  • Moisture Sensitivity: this compound reacts with water and atmospheric moisture, releasing corrosive hydrogen chloride gas and the corresponding sulfonic acid.[14]

  • Storage: The compound should be stored under an inert gas (argon or nitrogen) in a tightly sealed container, preferably at refrigerated temperatures (2-8°C) to ensure long-term stability.[2][4]

  • Handling: Always handle in a well-ventilated fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

  • Spills and Disposal: Spills should be absorbed with an inert material. Excess reagent can be quenched carefully by slow addition to a stirred solution of a nucleophile like isopropanol or a basic solution.[15]

Conclusion

This compound is a potent electrophile, a characteristic derived from the synergistic electron-withdrawing effects of the sulfonyl group and the pyridine ring. This inherent reactivity makes it an exceptionally valuable reagent for the synthesis of sulfonamides and other sulfur-containing molecules. By understanding its electronic properties and employing robust analytical and synthetic protocols, researchers in drug discovery can effectively harness its power to construct complex molecular architectures, paving the way for the development of novel therapeutics. Its utility as a key intermediate ensures its continued prominence in medicinal chemistry campaigns.

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  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
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  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.
  • Sulfuryl chloride - Material Safety D
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • Synthesis of sulfonyl chloride substr
  • Sulphuryl chloride - Safety D
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
  • PYRIDINE-2-SULFONYL CHLORIDE synthesis. ChemicalBook.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access.
  • Preparation of sulfonamides
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound (Thai). MySkinRecipes.
  • Chromoselective Photocatalytic Synthesis of Sulfonyl Chlorides/Fluorides. Yufeng.
  • [Applic
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.

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An In-depth Technical Guide to the Structural Analysis of 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Methylpyridine-2-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a building block for creating complex sulfonamide and sulfonate ester derivatives necessitates a rigorous and unambiguous confirmation of its structure.[1] The precise arrangement of its methyl, pyridine, and sulfonyl chloride functionalities dictates its reactivity, stability, and the ultimate biological activity of its downstream products. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of this compound. It integrates multi-technique spectroscopic analysis with definitive crystallographic methods, emphasizing not just the acquisition of data but the causal interpretation behind the results. By presenting a self-validating system of protocols and analysis, this document serves as an authoritative reference for ensuring the structural integrity of this compound in a research and development setting.

Introduction: The Significance of this compound in Modern Chemistry

Pyridine sulfonyl chlorides are a class of heterocyclic compounds that are highly valued in synthetic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key structural motif in numerous biologically active molecules. The attachment of a sulfonyl chloride (-SO₂Cl) group, a potent electrophile, creates a versatile handle for reaction with a wide array of nucleophiles, most notably amines and alcohols. This reactivity is the foundation for the synthesis of sulfonamides and sulfonate esters, respectively. The specific substitution pattern on the pyridine ring can modulate the reactivity of the sulfonyl chloride group and the physicochemical properties of the resulting derivatives.[2]

This compound is a key intermediate used to introduce the 5-methylpyridine-2-sulfonyl moiety into target molecules.[1] This functional group is often incorporated into drug candidates to enhance biological activity, improve solubility, or optimize metabolic stability.[1] The sulfonamide linkage (R-SO₂-NR'R''), formed by reacting the sulfonyl chloride with a primary or secondary amine, is a privileged structural feature found in a vast range of pharmaceuticals, including antibacterial, diuretic, and anti-inflammatory agents. The strategic placement of the methyl group at the 5-position of the pyridine ring provides a specific steric and electronic profile that can be crucial for achieving desired target engagement and pharmacological effects.

Confirming the exact structure of this compound is not merely an academic exercise; it is a critical checkpoint for both efficacy and safety. An incorrect isomer, such as 4-methyl or 3-methylpyridine-2-sulfonyl chloride, would exhibit a different reactivity profile and lead to entirely different end products, potentially with undesirable or toxicological properties.[3] Furthermore, sulfonyl chlorides are reactive compounds that can be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid.[4] Proper structural analysis ensures the integrity of the starting material, which is fundamental to the reproducibility and success of subsequent synthetic steps and the safety of laboratory personnel.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the compound's properties and origin is essential before undertaking detailed structural analysis.

The key physicochemical properties of this compound are summarized below. This data is crucial for safe handling, storage, and selection of appropriate analytical solvents.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO₂S[5]
Molecular Weight 191.64 g/mol [1][5]
Physical Form Solid[6]
Purity ≥95%[5][6]
Storage Conditions 2-8°C, Inert Atmosphere, Away from moisture[1][5][6]

The synthesis of pyridine sulfonyl chlorides often involves multi-step processes. A common conceptual pathway involves the conversion of a corresponding amino-pyridine or hydroxypyridine to a diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source (the Sandmeyer reaction). An alternative approach involves the direct chlorosulfonation of a pyridine derivative.

cluster_synthesis Conceptual Synthetic Workflow Start 5-Methyl-2-aminopyridine or related precursor Step1 Diazotization (e.g., NaNO₂, HCl) Start->Step1 Step 1 Step2 Chlorosulfonation (SO₂, CuCl) Step1->Step2 Step 2 Product This compound Step2->Product Final Product

Figure 1: Conceptual workflow for the synthesis of this compound.

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6] It is highly reactive with water and nucleophiles. Therefore, it must be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[6]

Core Spectroscopic Analysis Techniques

A combination of spectroscopic methods is required for a comprehensive structural analysis. Each technique provides a unique piece of the structural puzzle.

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this compound, we expect to see:

    • A singlet for the methyl protons (-CH₃): This peak will integrate to 3H and will be a singlet as there are no adjacent protons. Based on similar structures, its chemical shift is expected around δ 2.5 ppm.[3][9]

    • Three distinct signals for the aromatic protons on the pyridine ring:

      • The proton at position 6 (adjacent to the sulfonyl chloride group) will be the most deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group.

      • The proton at position 3 will be coupled to the proton at position 4.

      • The proton at position 4 will be coupled to the proton at position 3. The expected chemical shifts for these aromatic protons are generally in the range of δ 7.5 - 8.8 ppm.[3][10][11] The precise splitting patterns (e.g., doublet, doublet of doublets) will confirm their relative positions.

  • ¹³C NMR (Carbon-13 NMR): This provides information on the number and electronic environment of the carbon atoms.

    • One signal for the methyl carbon: Expected in the aliphatic region (δ ~20-25 ppm).[9]

    • Five distinct signals for the pyridine ring carbons: The carbon attached to the sulfonyl chloride group (C2) will be significantly downfield. The other four carbons will appear in the aromatic region (typically δ 120-155 ppm).[3][12]

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[13] Use standard acquisition parameters.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR peaks to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

IR spectroscopy is excellent for identifying specific functional groups present in a molecule. The sulfonyl chloride group has very strong, characteristic absorption bands.

  • Key Vibrational Bands:

    • S=O Asymmetric Stretch: A strong band expected in the 1360-1410 cm⁻¹ region.[3][14][15]

    • S=O Symmetric Stretch: A strong band expected in the 1166-1204 cm⁻¹ region.[3][14]

    • S-Cl Stretch: A band typically found in the lower frequency region, around 375 cm⁻¹.[16]

    • Aromatic C-H/C=C/C=N Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, confirming the presence of the pyridine ring.

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

  • Ionization: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer technique that will likely show a protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: The molecular weight is 191.64 g/mol .[5] Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at m/z ~191 (for ³⁵Cl) and another peak at m/z ~193 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Fragmentation Patterns: Common fragmentation pathways for sulfonyl chlorides and sulfonamides involve the loss of SO₂ (64 Da) or the chlorine radical.[17][18][19] The stability of the resulting pyridine-based cation will drive the fragmentation.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in the appropriate mass range. If using tandem MS (MS/MS), select the molecular ion for collision-induced dissociation (CID) to observe fragmentation.

  • Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the elemental formula. Analyze the major fragment ions to corroborate the proposed structure.

Advanced Structural Confirmation: X-ray Crystallography

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography offers definitive, unambiguous proof of structure in the solid state.[20] It provides precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

X-ray crystallography is the gold standard for structural determination. By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the exact position of each atom can be determined. This method resolves any ambiguity regarding isomerism and provides detailed conformational information.

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.

  • Common Technique: Slow evaporation of a solvent from a saturated solution of the compound is a widely used method.[21]

  • Solvent Selection: A range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, or mixtures thereof) should be screened to find conditions that promote the growth of high-quality, single crystals.

cluster_xray X-ray Crystallography Workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Structure (Determine electron density map) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate and Analyze (Bond lengths, angles, etc.) Refine->Validate

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

The final output of a crystallographic experiment is a structural model that includes the precise coordinates of each atom. This allows for the detailed analysis of:

  • Connectivity: Confirms the bonding arrangement and unequivocally identifies the compound as this compound.

  • Bond Lengths and Angles: These parameters can provide insight into the electronic nature of the molecule (e.g., the S=O and S-Cl bond lengths).

  • Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonds, π-stacking, or other non-covalent interactions that govern the solid-state structure.[22]

Reactivity and Stability Analysis

The confirmed structure directly informs the compound's chemical behavior.

As a sulfonyl chloride, the compound is susceptible to hydrolysis upon contact with water, yielding 5-methylpyridine-2-sulfonic acid and HCl.[4] This is a critical consideration for its storage and use in reactions, which must be conducted under anhydrous conditions.

The primary utility of this compound lies in its reaction with nucleophiles. The sulfur atom is highly electrophilic and readily attacked by species such as amines, alcohols, and thiols. The reaction with an amine to form a sulfonamide is a cornerstone of its application.

cluster_reaction Reaction with a Primary Amine Reactants This compound + R-NH₂ (Amine) Attack Nucleophilic Attack of Amine on Sulfur Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Product Sulfonamide + HCl Elimination->Product

Figure 3: General mechanism for sulfonamide formation.

Conclusion: A Multi-faceted Approach to Structural Integrity

The structural elucidation of this compound is a critical process that relies on the synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy establish the core carbon-hydrogen framework and connectivity, IR spectroscopy provides rapid confirmation of key functional groups, particularly the sulfonyl chloride moiety. Mass spectrometry validates the molecular weight and elemental composition through its characteristic isotopic pattern. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing unequivocal, high-resolution proof of the three-dimensional structure. By following this multi-faceted, self-validating analytical workflow, researchers and drug development professionals can proceed with confidence, ensuring the identity, purity, and quality of this vital synthetic intermediate.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE: Phosphorus and Sulfur and the Related Elements. Retrieved from [Link]

  • Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

  • American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyridine-3-sulfonyl Chloride: Properties, Synthesis, and Sourcing. Retrieved from [Link]

  • ResearchGate. (2018, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Safety Data Sheet. (2023, December 19). 5. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ResearchGate. (2018, August 10). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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Methodological & Application

5-Methylpyridine-2-sulfonyl Chloride: A Versatile Reagent for Amine Protection in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The strategic protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in pharmaceutical and agrochemical research. This guide provides an in-depth exploration of 5-Methylpyridine-2-sulfonyl chloride as a robust reagent for the formation of stable, yet readily cleavable, sulfonamide protecting groups. We present detailed protocols, mechanistic insights, and field-proven advice to empower researchers in leveraging this reagent's unique attributes for enhanced synthetic efficiency and yield.

Introduction: The Imperative of Amine Protection

Amines are among the most prevalent functional groups in biologically active molecules. Their inherent nucleophilicity and basicity, while crucial for biological function, often lead to undesirable side reactions during synthetic transformations. Consequently, the transient masking of amines with a protecting group is a fundamental strategy.[1] An ideal protecting group should be introduced efficiently under mild conditions, remain inert to a wide range of subsequent reagents, and be removed selectively without compromising the integrity of the parent molecule.[1]

Sulfonyl chlorides are a well-established class of reagents for this purpose, reacting with primary and secondary amines to form highly stable sulfonamides.[2] While classic reagents like p-toluenesulfonyl chloride (Ts-Cl) and benzenesulfonyl chloride (Bs-Cl) are widely used, the search for reagents with tailored properties—such as modified stability, unique cleavage conditions, or altered electronic characteristics—is ongoing. This compound emerges as a valuable tool in this context, offering distinct advantages for specific synthetic challenges.[3]

Reagent Profile: this compound

This compound is a solid reagent employed in organic synthesis to introduce the "5-methylpyridyl-2-sulfonyl" (Pys-Me) group.[3] The presence of the pyridine ring imparts unique electronic properties and potential cleavage pathways compared to traditional arylsulfonyl chlorides.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂S[4]
Molecular Weight 191.64 g/mol [3][4]
Appearance Light-colored solid[5]
Storage 2-8°C, under inert gas, away from moisture[3][4]

The key advantage of the pyridyl-sulfonyl group lies in the modulation of the sulfur atom's electrophilicity by the pyridine nitrogen. This influences its reactivity during both the protection and deprotection steps.

Mechanism of Protection

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Mechanism of amine sulfonylation.

The reaction is generally fast and high-yielding, compatible with a wide array of functional groups. The choice of solvent and base is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid hydrolysis of the sulfonyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Amine Protection

This protocol describes a standard method for the protection of a primary or secondary amine using this compound under basic conditions.

Materials and Reagents:

ReagentMWAmount (1 mmol scale)MmolEquiv.
Amine Substrate--1.01.0
This compound191.64211 mg1.11.1
Triethylamine (TEA) or Pyridine101.19167 µL (or 96 µL)1.21.2
Dichloromethane (DCM), anhydrous-10 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (10 mL). Add triethylamine (1.2 mmol, 1.2 equiv.) and stir the solution for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv.) portion-wise over 5-10 minutes. A mild exotherm may be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). The acidic wash removes excess base, while the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product. The formation of the product can be confirmed by NMR, where a characteristic methyl singlet around 2.4 ppm is expected.[6]

Protocol 2: Deprotection of 5-Methylpyridyl-2-sulfonamides

The Pys-Me group can be effectively removed under mild reductive conditions, a key advantage for sensitive substrates. This protocol is adapted from methodologies developed for pyridine-2-sulfonamides.[7]

Materials and Reagents:

ReagentMWAmount (1 mmol scale)MmolEquiv.
Pys-Me Protected Amine--1.01.0
Magnesium (Mg) turnings24.31243 mg10.010.0
Methanol (MeOH), anhydrous-15 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the Pys-Me protected amine (1.0 mmol) and magnesium turnings (10.0 mmol, 10.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (15 mL) and stir the suspension under an inert atmosphere.

  • Cooling and Reaction: Cool the mixture to 0 °C and stir vigorously. The reaction progress can be monitored by TLC. The deprotection is often complete within 1-4 hours at this temperature.[7]

  • Work-up:

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the excess magnesium is consumed.

    • Filter the mixture through a pad of Celite® to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or DCM, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amine can be purified by flash chromatography or distillation to yield the deprotected product.

Synthetic Workflow Overview

The overall process of protection and deprotection forms a complete cycle, enabling complex molecular manipulations on other parts of the substrate.

Workflow Start Amine (R-NH₂) Protect Protection Protocol (5-Me-Py-SO₂Cl, Base) Start->Protect Protected Protected Amine (R-NH-SO₂-Py-Me) Protect->Protected Synth Further Synthetic Steps (e.g., Coupling, Reduction, etc.) Protected->Synth Modified Modified Protected Intermediate Synth->Modified Deprotect Deprotection Protocol (Mg, MeOH) Modified->Deprotect Final Final Product (Modified R-NH₂) Deprotect->Final

Caption: General workflow for amine protection and deprotection.

Scope and Considerations

  • Substrate Compatibility: The protection reaction is highly efficient for both primary and secondary aliphatic and aromatic amines. Primary amines tend to react more rapidly than sterically hindered secondary amines.[6]

  • Chemoselectivity: The reaction is generally chemoselective for amines over alcohols. However, under forcing conditions or with highly nucleophilic alcohols, formation of sulfonate esters can occur.

  • Stability: The resulting 5-methylpyridine-2-sulfonamide is robust and stable to a wide range of reaction conditions, including strongly acidic and basic media (at low temperatures) and many organometallic reagents. This stability is a key advantage during multi-step synthesis.

  • Deprotection: The mild reductive cleavage with Mg/MeOH is a significant advantage, preserving sensitive functional groups that might be compromised by the harsh acidic or dissolving metal reductions required for other sulfonamides.[7][8]

Conclusion

This compound is a highly effective and versatile reagent for the protection of amines. The resulting sulfonamides exhibit excellent stability, and their removal under mild, reductive conditions makes this protecting group an important addition to the synthetic chemist's toolbox. The protocols outlined in this guide provide a reliable foundation for the successful implementation of this strategy in complex synthetic programs, particularly in the development of novel pharmaceutical agents.

References

  • MySkinRecipes. This compound. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

  • PubChem. 5-Methyl-2-pyridinesulfonamide. [Link]

  • ResearchGate. Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. [Link]

  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Protein and Peptide Letters. [Link]

  • White, C. J., et al. (2024). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications. [Link]

  • ResearchGate. Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

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Application Notes and Protocols for 5-Methylpyridine-2-sulfonyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Methylpyridine-2-sulfonyl chloride. This versatile reagent is a cornerstone for the introduction of the 5-methyl-2-pyridylsulfonyl moiety, a privileged structural motif in modern drug discovery. This document elucidates the fundamental reactivity of this compound and provides detailed, field-proven protocols for its primary applications, including the synthesis of sulfonamides and sulfonate esters. Furthermore, it explores the catalytic applications of its derivatives, thereby offering a comprehensive overview of its role in advancing chemical synthesis.

Introduction: The Strategic Value of the 5-Methylpyridine-2-sulfonyl Moiety

This compound is a pivotal intermediate in organic synthesis, primarily utilized for the preparation of sulfonamide and sulfonate ester derivatives.[1] The pyridine ring is a well-established "privileged" scaffold in medicinal chemistry, recognized for its capacity to form hydrogen bonds through its nitrogen atom, which can significantly improve pharmacokinetic profiles and target binding affinities.[2] The incorporation of a sulfonamide or sulfonate ester linkage further enhances the molecular properties, often serving as a bioisostere for carboxylic acids, thereby improving metabolic stability and aqueous solubility.[2] The methyl group at the 5-position can also contribute to favorable interactions within biological targets and modulate the electronic properties of the pyridine ring.

These attributes make this compound a valuable reagent in the synthesis of compounds for a wide range of therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents.[2] This guide will detail its application in these crucial synthetic transformations.

Part 1: Core Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its reactivity as a potent electrophile, enabling the facile formation of stable covalent bonds with nucleophiles. The most significant applications in this context are the synthesis of sulfonamides and sulfonate esters.

Section 1.1: Synthesis of 5-Methylpyridine-2-sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely employed method for the synthesis of the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry, enabling the linkage of the 5-methyl-2-pyridylsulfonyl group to a diverse array of amine-containing fragments.

Causality of Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid reaction of the sulfonyl chloride with the solvent.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile. Pyridine can also be used as both a base and a solvent.[3]

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The added base then quenches the resulting protonated sulfonamide and the liberated HCl.

Sulfonamide_Formation reagents This compound + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 5-Methylpyridine-2-sulfonamide + HCl intermediate->products Chloride Elimination base Base (e.g., TEA) products->base Acid Quenching

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, 10 mL per mmol of amine).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

ParameterConditionRationale
Temperature 0 °C to Room Temp.Controls initial exothermicity and ensures reaction completion.
Base Triethylamine, DIPEANeutralizes HCl byproduct, drives reaction forward.
Solvent Dichloromethane, THFAprotic, prevents reaction with sulfonyl chloride.
Stoichiometry ~1.1 eq. sulfonyl chlorideEnsures complete consumption of the often more valuable amine.

Table 1: Key Parameters for Sulfonamide Synthesis.

Section 1.2: Synthesis of 5-Methylpyridine-2-sulfonate Esters

The reaction of this compound with alcohols or phenols provides access to sulfonate esters. These compounds are not only valuable synthetic intermediates, capable of undergoing nucleophilic substitution reactions, but also serve as important functional groups in their own right in various applications.

Causality of Experimental Choices:

The experimental considerations for the synthesis of sulfonate esters are similar to those for sulfonamides, with the primary difference being the nucleophile (an alcohol instead of an amine). A base is still required to scavenge the HCl produced.

Mechanism of Sulfonate Ester Formation:

The mechanism is analogous to sulfonamide formation, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride.

Sulfonate_Ester_Formation reagents This compound + R-OH (Alcohol) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 5-Methylpyridine-2-sulfonate Ester + HCl intermediate->products Chloride Elimination base Base (e.g., Pyridine) products->base Acid Quenching

Caption: Mechanism of Sulfonate Ester Formation.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

  • Reaction Setup: To a stirred solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with an added base like triethylamine), under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add this compound (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. If a solvent other than pyridine was used, dilute with an organic solvent and wash with water, 1 M HCl, and brine. If pyridine was used as the solvent, remove it under reduced pressure and then perform an aqueous work-up.

  • Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired sulfonate ester.

Part 2: Catalytic Applications of a Key Derivative

While this compound is primarily a stoichiometric reagent, its derivatives can play a crucial role in catalytic processes. A notable example is the use of its corresponding primary sulfonamide, 5-Methyl-2-pyridinesulfonamide, in transition metal-catalyzed reactions.

Section 2.1: 5-Methyl-2-pyridinesulfonamide in Catalytic Aziridination

5-Methyl-2-pyridinesulfonamide can be used as a reagent in the copper or iron-catalyzed aziridination of olefins.[4] Aziridines are valuable, strained three-membered ring structures that are versatile building blocks in organic synthesis. In these catalytic reactions, the sulfonamide acts as the nitrogen source for the formation of the aziridine ring.

The Role of the Sulfonamide in the Catalytic Cycle:

The sulfonamide coordinates to the metal catalyst (e.g., copper or iron) and, in the presence of an oxidant, forms a metal-nitrene intermediate. This highly reactive species then undergoes a cycloaddition reaction with an olefin to generate the aziridine product and regenerate the catalyst.

Catalytic_Aziridination catalyst Metal Catalyst (e.g., Cu(I)) nitrene Metal-Nitrene Intermediate catalyst->nitrene + Sulfonamide, Oxidant sulfonamide 5-Methyl-2-pyridinesulfonamide oxidant Oxidant olefin Olefin (R-CH=CH-R) aziridine Aziridine Product nitrene->catalyst + Olefin -> Aziridine + Catalyst (regenerated)

Caption: Simplified Catalytic Cycle for Aziridination.

Experimental Protocol: Representative Procedure for Catalytic Aziridination

  • Catalyst Preparation: In a reaction vessel, add the metal catalyst (e.g., Cu(I) salt, 5 mol%) and any necessary ligands.

  • Reaction Mixture: Add 5-Methyl-2-pyridinesulfonamide (1.2 eq.), the olefin (1.0 eq.), and a suitable oxidant (e.g., diacetoxyiodobenzene, 1.3 eq.) to the vessel.

  • Solvent and Conditions: Add a dry, inert solvent (e.g., acetonitrile) and stir the mixture at the desired temperature (which can range from room temperature to elevated temperatures) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture to remove any insoluble material, and then concentrate the filtrate.

  • Purification: Purify the residue by flash chromatography on silica gel to isolate the aziridine product.

ComponentExampleRole
Catalyst Cu(I) or Fe(II) saltsFacilitates nitrene formation and transfer.
Nitrogen Source 5-Methyl-2-pyridinesulfonamideProvides the nitrogen atom for the aziridine ring.
Substrate Styrene, other olefinsReacts with the nitrene to form the aziridine.
Oxidant PhI(OAc)₂Generates the active nitrene species.

Table 2: Key Components in Catalytic Aziridination.

Conclusion

This compound is a reagent of significant strategic importance in modern organic and medicinal chemistry. Its primary role as a robust electrophile for the synthesis of sulfonamides and sulfonate esters places it at the center of many drug discovery and development programs. Furthermore, the utility of its simple derivative, 5-Methyl-2-pyridinesulfonamide, in transition metal-catalyzed aziridination reactions highlights the broader potential of the 5-methyl-2-pyridylsulfonyl scaffold in enabling advanced synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • MySkinRecipes. (n.d.). This compound.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
  • ChemScene. (n.d.). 179400-16-9 | this compound.
  • [Relevant Synthetic Procedure Reference - Placeholder, as a specific synthesis paper for this exact compound was not found in the initial search].
  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Krasovskiy, A., et al. (2006). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters, 8(18), 3951-3954.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wang, Z., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 8(1), 1-8.
  • MDPI. (2024). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations.
  • Stoyanov, R. S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
  • BLD Pharm. (n.d.). 1208081-98-4|2-Chloro-5-methylpyridine-3-sulfonyl chloride.
  • Loido, M. A., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11693-11704.
  • Al-Ghananeem, A. M. (2012). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Allied Sciences, 9(3), 1539-1554.
  • BenchChem. (n.d.). 5-Methylfuran-2-sulfonyl chloride.
  • [Relevant Pseudodipeptide Synthesis Reference - Placeholder].
  • MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • ECHEMI. (n.d.). 65938-77-4, 5-METHYLPYRIDINE-2-SULFONAMIDE Formula.
  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
  • CORE. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
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Application Notes & Protocols for Reactions with 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and technical insights for the utilization of 5-methylpyridine-2-sulfonyl chloride in synthetic chemistry. This reagent is a valuable building block for the introduction of the 5-methylpyridine-2-sulfonyl moiety, a common structural motif in medicinal chemistry and agrochemical development, often used to enhance biological activity, solubility, or metabolic stability.[1] This document outlines key reaction pathways, including the synthesis of sulfonamides and sulfonate esters, and provides step-by-step procedures, safety precautions, and mechanistic considerations to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Modern Synthesis

This compound is a pivotal intermediate in organic synthesis, primarily employed for the formation of sulfonamides and sulfonate esters.[1] The pyridine ring is a well-established "privileged" scaffold in medicinal chemistry, recognized for its ability to participate in hydrogen bonding, which can improve pharmacokinetic profiles and target binding affinity.[2] The incorporation of a sulfonamide linker, often as a bioisostere for a carboxylic acid, further enhances the pharmacological potential by offering metabolic stability and favorable hydrogen bonding characteristics.[2]

While the reaction between a sulfonyl chloride and an amine is a conventional method for creating sulfonamides, the synthesis and stability of the sulfonyl chloride itself can be challenging.[3][4] Pyridine-2-sulfonyl chlorides, in particular, can exhibit limited stability.[5] This guide will address these challenges by providing robust protocols and discussing the causality behind experimental choices to ensure efficient and high-yielding transformations.

Safety and Handling

This compound and related pyridine sulfonyl chlorides are reactive and potentially hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and water, as it can lead to hydrolysis of the sulfonyl chloride.[8]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Recommended storage is typically at 2-8°C.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Core Applications and Protocols

Synthesis of N-Substituted-5-methylpyridine-2-sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, which is scavenged by a base.

General Reaction Scheme:

G reagents This compound + R1R2NH products N-Substituted-5-methylpyridine-2-sulfonamide + HCl reagents->products Solvent (e.g., DCM, THF) 0 °C to RT base Base (e.g., Pyridine, TEA)

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of N-benzyl-5-methylpyridine-2-sulfonamide.

Materials:

  • This compound

  • Benzylamine

  • Pyridine (or Triethylamine, TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.0-1.2 eq) and pyridine (1.5-2.0 eq) in anhydrous dichloromethane.

  • Slowly add the amine/base solution to the cooled sulfonyl chloride solution via a dropping funnel over 15-30 minutes. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-methylpyridine-2-sulfonamide.[9]

Data Presentation: Reaction Parameter Optimization

ParameterCondition 1Condition 2Condition 3Rationale & Notes
Base PyridineTriethylamine (TEA)Diisopropylethylamine (DIPEA)Pyridine can act as a nucleophilic catalyst. TEA and DIPEA are non-nucleophilic and sterically hindered, which can be advantageous for sensitive substrates.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)DCM is a good general-purpose solvent. THF can be beneficial for less soluble starting materials. MeCN is a more polar aprotic solvent.
Temperature 0 °C to RT-78 °C to RTRoom TemperatureInitial cooling is often necessary to control the exothermicity of the reaction. For highly reactive amines, starting at lower temperatures can prevent side reactions.
Amine Stoichiometry 1.05 eq1.2 eq2.1 eq (as base)A slight excess of the amine ensures complete consumption of the sulfonyl chloride. If the amine is not valuable, it can be used in excess to act as both the nucleophile and the base.
Synthesis of 5-Methylpyridine-2-sulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are stable intermediates and can be used in subsequent cross-coupling reactions.[9]

General Reaction Scheme:

G reagents This compound + R-OH products 5-Methylpyridine-2-sulfonate Ester + HCl reagents->products Solvent (e.g., DCM, THF) 0 °C to RT base Base (e.g., Pyridine, TEA) G cluster_0 Sulfonamide Formation Mechanism A Sulfonyl Chloride + Amine B Tetrahedral Intermediate A->B Nucleophilic Attack C Protonated Sulfonamide B->C Chloride Elimination D Final Sulfonamide C->D Deprotonation Base Base C->Base

Sources

Application Notes & Protocols: Derivatization of Alcohols with 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of alcohols using 5-methylpyridine-2-sulfonyl chloride. This process, a cornerstone of modern organic synthesis, transforms alcohols into sulfonate esters, thereby activating the hydroxyl group into a superior leaving group for subsequent nucleophilic substitution or elimination reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for a range of alcoholic substrates, and discuss the critical parameters that ensure high-yield, reproducible results. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who seek to leverage this powerful synthetic tool.

Introduction: The Strategic Imperative of Hydroxyl Group Activation

In the landscape of organic synthesis, the hydroxyl group (-OH) of an alcohol presents a frequent challenge. While its presence offers a versatile handle for molecular elaboration, it is an inherently poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1] Direct displacement of the hydroxyl group is therefore energetically unfavorable and rarely observed. To overcome this synthetic hurdle, a common and highly effective strategy is to convert the alcohol into a sulfonate ester. This derivatization dramatically enhances the leaving group ability, rendering the carbon atom susceptible to attack by a wide array of nucleophiles.[1][2]

Among the various sulfonyl chlorides employed for this purpose, such as tosyl chloride (TsCl) and mesyl chloride (MsCl), this compound offers a unique combination of reactivity and structural properties. The presence of the pyridine ring and the methyl group can influence the electronic properties of the sulfonyl group, potentially modulating reactivity and selectivity in complex molecular scaffolds.[3] This makes it a valuable reagent in pharmaceutical manufacturing and medicinal chemistry for introducing the 5-methylpyridine-2-sulfonyl moiety, which can enhance biological activity, solubility, or metabolic stability.[3]

This guide will provide the necessary theoretical framework and practical protocols to successfully implement the derivatization of alcohols with this compound.

The Underlying Chemistry: A Mechanistic Perspective

The reaction of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves two primary functions:

  • To deprotonate the alcohol , increasing its nucleophilicity.

  • To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting alcohol or the product.

The resulting sulfonate ester is an excellent leaving group because the negative charge on the departing oxygen atom is stabilized through resonance across the sulfonyl group.[1] This delocalization significantly weakens the C-O bond, paving the way for subsequent substitution or elimination reactions.

Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Elimination cluster_step4 Step 4: Acid Neutralization Alcohol R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) Alcohol->Alkoxide + Base SulfonylChloride 5-Me-Py-SO₂Cl (5-Methylpyridine- 2-sulfonyl chloride) Intermediate [Intermediate Complex] SulfonylChloride->Intermediate Base Base (e.g., Pyridine) BaseHCl Base·HCl Base->BaseHCl + HCl Alkoxide->Intermediate + 5-Me-Py-SO₂Cl SulfonateEster R-O-SO₂-Py-5-Me (Sulfonate Ester) Intermediate->SulfonateEster - Cl⁻ HCl_source HCl HCl HCl->BaseHCl

Figure 1. Generalized workflow for the derivatization of alcohols.

Experimental Protocols

The following protocols are designed to be robust and adaptable to a variety of alcoholic substrates. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the sulfonyl chloride.

General Protocol for the Derivatization of a Primary Alcohol

This protocol is optimized for primary alcohols, which are generally more reactive and less sterically hindered.

Reagent Molar Equivalents Purpose
Primary Alcohol1.0Substrate
This compound1.1 - 1.5Derivatizing Agent
Pyridine (anhydrous)2.0 - 3.0Base and Solvent
Dichloromethane (DCM, anhydrous)-Co-solvent

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (2.0-3.0 eq.) to the stirred solution.

  • In a separate, dry container, dissolve this compound (1.1-1.5 eq.) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the alcohol solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold, saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol for the Derivatization of a Secondary or Sterically Hindered Alcohol

Secondary and sterically hindered alcohols may require more forcing conditions to achieve complete conversion. The use of a stronger, non-nucleophilic base and a more polar aprotic solvent can be beneficial.

Reagent Molar Equivalents Purpose
Secondary/Hindered Alcohol1.0Substrate
This compound1.5 - 2.0Derivatizing Agent
Triethylamine (Et₃N, anhydrous)2.0 - 3.0Base
Acetonitrile (MeCN, anhydrous)-Solvent

Step-by-Step Procedure:

  • Follow steps 1 and 2 of the general protocol, using anhydrous acetonitrile as the solvent.

  • Cool the solution to 0 °C.

  • Add anhydrous triethylamine (2.0-3.0 eq.) to the stirred solution.

  • Add solid this compound (1.5-2.0 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. In some cases, gentle heating (40-50 °C) may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in the general protocol (steps 9-12).

Key Considerations and Troubleshooting

  • Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is oven- or flame-dried and that anhydrous solvents and reagents are used.

  • Choice of Base: While pyridine is often sufficient, less nucleophilic and sterically hindered amines may require a stronger base like triethylamine.[4] For particularly sensitive substrates, a non-amine base such as 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric amount of a weaker base.

  • Reaction Temperature: The initial addition of the sulfonyl chloride should be performed at low temperature (0 °C) to control the exothermic reaction and minimize side product formation.

  • Side Reactions: In the presence of excess base or at elevated temperatures, the newly formed sulfonate ester can sometimes be converted to the corresponding alkyl chloride.[5][6] Careful control of reaction conditions is essential to avoid this.

  • Purification: The pyridinium or triethylammonium hydrochloride salt formed as a byproduct is typically water-soluble and can be removed during the aqueous workup. However, residual base may require an acidic wash (e.g., dilute HCl) for complete removal, provided the product is stable to acid.

Applications in Drug Development and Medicinal Chemistry

The conversion of alcohols to sulfonate esters is a pivotal step in the synthesis of numerous pharmaceutical agents. This transformation allows for:

  • Nucleophilic Substitution: The introduction of a wide range of functional groups, including azides, cyanides, thiols, and amines, through Sₙ2 reactions.

  • Protecting Group Strategy: The sulfonate ester can serve as a protecting group for the alcohol, which can be later removed under specific conditions.

  • Synthesis of Chiral Molecules: When starting with a chiral alcohol, the derivatization and subsequent Sₙ2 reaction with inversion of configuration is a powerful tool for stereocontrolled synthesis.[7][8]

The 5-methylpyridine-2-sulfonyl moiety itself can impart desirable pharmacokinetic properties to a drug candidate, such as improved metabolic stability or altered solubility.[3]

Applications Alcohol R-OH (Alcohol) Derivatization Derivatization with 5-Me-Py-SO₂Cl Alcohol->Derivatization SulfonateEster R-O-SO₂-Py-5-Me (Activated Intermediate) Derivatization->SulfonateEster SN2 Sₙ2 Reaction (e.g., + N₃⁻, CN⁻, RS⁻) SulfonateEster->SN2 Elimination Elimination Reaction (e.g., + Base) SulfonateEster->Elimination ProtectingGroup Protecting Group Chemistry SulfonateEster->ProtectingGroup SubstitutedProduct R-Nu (New Functional Group) SN2->SubstitutedProduct Alkene Alkene Elimination->Alkene DeprotectedAlcohol R-OH (Regenerated Alcohol) ProtectingGroup->DeprotectedAlcohol

Figure 2. Synthetic utility of alcohol derivatization.

Conclusion

The derivatization of alcohols with this compound is a robust and versatile synthetic transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively activate hydroxyl groups for a wide range of subsequent chemical modifications. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important reaction in the pursuit of novel small molecules for research and drug development.

References

  • MySkinRecipes. This compound.
  • Periodic Chemistry. (2019).
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2014). 10.
  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39.
  • Google Patents. (2000).
  • Google Patents. (2003).
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.

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The Versatile Role of 5-Methylpyridine-2-sulfonyl Chloride in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Reagent for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. Among the plethora of reagents utilized for their construction, 5-Methylpyridine-2-sulfonyl chloride has emerged as a particularly valuable building block. Its utility lies in its capacity to introduce the 5-methylpyridine-2-sulfonyl moiety into a molecule, a feature known to enhance biological activity, modulate physicochemical properties such as solubility, and improve metabolic stability.[1] This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The core reactivity of this compound centers around the electrophilic nature of the sulfonyl chloride group, making it highly susceptible to nucleophilic attack by amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] These functional groups are not merely linkers but are often critical pharmacophoric elements that contribute to the overall biological profile of the molecule. The pyridine ring itself is a "privileged" scaffold in medicinal chemistry, capable of participating in hydrogen bonding and other non-covalent interactions within biological targets.

Mechanistic Insights: Understanding the Reactivity of this compound

The fundamental reaction facilitated by this compound is the sulfonylation of a nucleophile, most commonly a primary or secondary amine. The generally accepted mechanism for this transformation is a nucleophilic acyl substitution-type reaction.

Diagram of the General Sulfonylation Mechanism:

Sulfonylation Mechanism reagents This compound + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted-5-methylpyridine-2-sulfonamide + HCl intermediate->product Chloride Elimination

Caption: General mechanism of sulfonamide formation.

The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine. The role of the base is twofold: it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Secondly, in some cases, the base can act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium or sulfonyltriethylammonium intermediate, which is then more readily attacked by the amine.

The choice of solvent is also critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to avoid side reactions with the sulfonyl chloride. The reaction temperature is often controlled, starting at 0°C to manage the initial exothermic reaction, followed by warming to room temperature to ensure completion.

Core Application: Synthesis of N-Substituted-5-methylpyridine-2-sulfonamides

The most direct and widespread application of this compound is the synthesis of a diverse library of N-substituted sulfonamides. These compounds are of significant interest in drug discovery, with many exhibiting a wide range of biological activities.

General Protocol for the Synthesis of N-Aryl/Alkyl-5-methylpyridine-2-sulfonamides

This protocol provides a standardized, reliable method for the synthesis of sulfonamides from primary and secondary amines.

Experimental Workflow:

Sulfonamide Synthesis Workflow start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl_chloride Add this compound solution dropwise at 0°C start->add_sulfonyl_chloride react Stir at Room Temperature (2-12 h) add_sulfonyl_chloride->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify end Characterize Pure Sulfonamide purify->end

Caption: Standard workflow for sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Data Presentation:

EntryAmine SubstrateBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM485
2BenzylamineTriethylamineTHF392
3PiperidineTriethylamineDCM295
44-FluoroanilinePyridineDCM682
5tert-ButylamineTriethylamineTHF1275

Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the amine.

Advanced Applications: Intramolecular Cyclization for the Synthesis of Fused Heterocycles

Beyond the synthesis of simple sulfonamides, this compound can be a key reagent in the construction of more complex, fused heterocyclic systems through intramolecular cyclization reactions. This strategy is particularly valuable in medicinal chemistry for accessing novel chemical space.

Synthesis of Benzothiadiazepine Dioxides

A notable application is the synthesis of benzothiadiazepine dioxides, a class of compounds with a range of biological activities. The synthesis can be envisioned to proceed via the initial formation of a sulfonamide from an ortho-functionalized aniline, followed by an intramolecular cyclization. For instance, the reaction of this compound with an ortho-amino-substituted phenethylamine derivative would yield an intermediate primed for cyclization.

Hypothetical Reaction Scheme for Benzothiadiazepine Dioxide Synthesis:

Benzothiadiazepine Synthesis start This compound + ortho-amino-phenethylamine intermediate N-sulfonylated intermediate start->intermediate Sulfonamide formation product Benzothiadiazepine dioxide derivative intermediate->product Intramolecular Cyclization (e.g., base-mediated)

Caption: Proposed pathway to benzothiadiazepine dioxides.

Protocol Outline for Intramolecular Cyclization:

  • Sulfonamide Formation: Synthesize the N-sulfonylated intermediate by reacting this compound with the appropriate ortho-functionalized aniline derivative using the general sulfonamide synthesis protocol.

  • Cyclization: The crude or purified intermediate is then subjected to cyclization conditions. This often involves a stronger base (e.g., sodium hydride, potassium tert-butoxide) in a suitable aprotic solvent like DMF or THF. The reaction may require heating to facilitate the intramolecular nucleophilic substitution.

  • Work-up and Purification: After the cyclization is complete, a standard aqueous work-up is performed, followed by purification of the fused heterocyclic product by column chromatography or recrystallization.

Preparation of this compound

For researchers who wish to prepare the title reagent in-house, a common route involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.

Protocol for the Preparation of this compound:

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid

  • Sodium nitrite

  • Sulfur dioxide (gas or solution)

  • Copper(I) chloride

  • Acetic acid

  • Toluene

Procedure:

  • Diazotization: Dissolve 2-amino-5-methylpyridine in a mixture of concentrated HCl and acetic acid and cool to below -5°C. Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature.

  • Sulfonylation: In a separate vessel, prepare a suspension of copper(I) chloride in a mixture of sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride suspension. Stir the mixture at 0°C for 1-2 hours.

  • Work-up: Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to obtain this compound.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is corrosive and can release toxic gases upon contact with moisture.[1] Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]

Conclusion

This compound is a potent and versatile reagent for the synthesis of a wide range of heterocyclic compounds, particularly sulfonamides. Its ability to introduce the biologically relevant 5-methylpyridine-2-sulfonyl moiety makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a solid foundation for the synthesis of both simple sulfonamides and more complex fused heterocyclic systems. By understanding the underlying reaction mechanisms and optimizing reaction conditions, researchers can effectively leverage the reactivity of this important building block to accelerate the discovery of new therapeutic agents.

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  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (Semantic Scholar) [Link]

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  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (National Institutes of Health) [Link]

  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. (PubMed) [Link]

  • Interaction of anilines substituted in ortho-positions by alkenyl groups with thionyl chloride. (ResearchGate) [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (RSC Publishing) [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (MDPI) [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (Academia.edu) [Link]

  • Catalysis for Heterocycles Chemistry. (The Soulé Research Group) [Link]

  • Synthesis of 11-aryl-5H-imidazo[2,1-c][2][3]benzodiazepines and their benzodiazepine and A1 adenosine binding activity. (PubMed) [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (RSC Publishing) [Link]

  • Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. (PubMed) [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (Journal of Chemical and Pharmaceutical Research) [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (MDPI) [Link]

  • Scheme 2: Aryl radical cyclization to N-sulfonylindoles. (ResearchGate) [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (Springer) [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (National Institutes of Health) [Link]

  • Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. (Chemical Review and Letters) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing Reactions with 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their reactions involving this versatile reagent. Here, we will delve into the critical aspects of reaction optimization, troubleshoot common issues, and provide detailed protocols to ensure the success of your experiments. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to provide you with a trustworthy and authoritative resource.

I. Understanding the Reagent: this compound

This compound is a key building block in medicinal chemistry, primarily used to introduce the 5-methyl-2-pyridinesulfonyl moiety into molecules to form sulfonamides and sulfonate esters.[1] This functional group can significantly enhance the biological activity, solubility, and metabolic stability of drug candidates. However, like most sulfonyl chlorides, it is highly reactive and susceptible to degradation, which can lead to suboptimal reaction outcomes.

A foundational understanding of its reactivity is crucial. The sulfur atom of the sulfonyl chloride is highly electrophilic, making it prone to attack by nucleophiles such as amines and alcohols. The pyridine ring, being electron-deficient, influences the reactivity of the sulfonyl chloride group.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during reactions with this compound, offering scientifically-backed solutions.

Issue 1: Consistently Low Yield of the Desired Sulfonamide

Question: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields are a common frustration but can often be resolved by systematically evaluating several key factors:

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture. Any water present in the reaction will lead to its hydrolysis, forming the corresponding and unreactive 5-methylpyridine-2-sulfonic acid. This is one of the most common reasons for low yields.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Store this compound under inert gas at 2-8°C.[1]

  • Inadequate Base: A base is required to neutralize the HCl generated during the reaction. An inappropriate choice or insufficient amount of base can hinder the reaction.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.

    • Solution: Increase the reaction temperature or use a more polar aprotic solvent like DMF to enhance solubility and reaction rate. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[2][3]

Issue 2: Formation of Multiple Products and Impurities

Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products points to competing side reactions. Here are the most common culprits and how to address them:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two molecules of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[4] Adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C) can also minimize this side reaction.

  • Reaction with the Pyridine Nitrogen: While less common in the presence of a more nucleophilic amine, the pyridine nitrogen of another this compound molecule or the product could potentially act as a nucleophile under certain conditions, leading to complex byproducts.

    • Solution: Maintaining a low reaction temperature and using a non-nucleophilic base helps to suppress this potential side reaction.

  • C-Sulfonylation of the Pyridine Ring: Under specific conditions involving a base like triethylamine and a catalyst like DMAP, C-H activation of the methyl group on the pyridine ring can occur, leading to C-sulfonylation.[5] This is more likely if the primary nucleophile (the amine) is very unreactive.

    • Solution: This is generally not a major concern for standard sulfonamide synthesis. However, if you are working with a particularly unreactive amine and forcing conditions, be aware of this possibility. Sticking to optimized conditions for sulfonamide formation should prevent this.

Issue 3: Difficult Purification of the Final Product

Question: I'm having trouble purifying my final sulfonamide product. What are the best practices for workup and purification?

Answer: Effective purification starts with a well-planned workup procedure.

  • Workup:

    • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride (as the sulfonic acid) and acidic byproducts, and finally with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common eluent system.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize hydrolysis.[1]

Q2: Can I use an inorganic base like sodium hydroxide (NaOH)? A2: While possible under Schotten-Baumann conditions (a two-phase system), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride. For most lab-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred.

Q3: How do I know when my reaction is complete? A3: The progress of the reaction should be monitored by an appropriate analytical technique. Thin-layer chromatography (TLC) is a quick and easy method. The disappearance of the limiting reagent (usually the sulfonyl chloride or the amine) indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: Is DMAP always necessary as a catalyst? A4: No, DMAP is not always necessary. For reactive primary and secondary amines, the reaction often proceeds well with just a base like triethylamine or pyridine. However, for less reactive nucleophiles, such as anilines with electron-withdrawing groups or sterically hindered amines, catalytic DMAP is highly recommended to achieve a reasonable reaction rate and yield.[2][3]

IV. Experimental Protocols and Data

General Protocol for the Sulfonylation of a Primary Amine
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM). If the amine is a hydrochloride salt, use 2.5 equivalents of triethylamine.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

DMAP-Catalyzed Protocol for Less Reactive Amines
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent), pyridine (2.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40°C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in the general protocol.

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)Aprotic solvents that are inert to the reaction conditions and effectively dissolve the reactants.
Base Triethylamine (TEA), Pyridine, or DBUNeutralizes the HCl byproduct without competing with the amine nucleophile.
Catalyst 4-Dimethylaminopyridine (DMAP) (0.1 eq.)Recommended for unreactive amines; forms a highly reactive intermediate.[2][3]
Temperature 0°C to room temperatureLower temperatures can help control exotherms and minimize side reactions.
Stoichiometry Amine (1.0 eq.), Sulfonyl Chloride (1.1-1.2 eq.), Base (1.5-2.5 eq.)A slight excess of the sulfonyl chloride ensures complete consumption of the amine.

V. Visualizing Reaction Optimization

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents anhydrous_conditions Ensure Anhydrous Conditions check_reagents->anhydrous_conditions Reagents OK optimize_base Optimize Base anhydrous_conditions->optimize_base Conditions Dry optimize_conditions Optimize Reaction Conditions optimize_base->optimize_conditions Base Optimized add_dmap Add Catalytic DMAP optimize_conditions->add_dmap Weak Nucleophile? increase_temp Increase Temperature/Time optimize_conditions->increase_temp Reaction Sluggish? change_solvent Change Solvent optimize_conditions->change_solvent Solubility Issues? success Yield Improved add_dmap->success increase_temp->success change_solvent->success

Caption: A decision-making workflow for troubleshooting low reaction yields.

Mechanism of DMAP Catalysis

dmap_catalysis reagents This compound + DMAP intermediate Reactive Sulfonyl-DMAP Intermediate (Highly Electrophilic) reagents->intermediate Fast reaction Amine (R-NH2) Nucleophilic Attack intermediate->reaction product Sulfonamide Product + DMAP (regenerated) reaction->product Fast

Caption: Simplified mechanism of DMAP catalysis in sulfonylation reactions.

VI. References

  • Mandai H, Fujii K, Yasuhara H, Abe K, Mitsudo K, Korenaga T, Suga S. (2016). C–H methylation of aromatic compounds via DMAP-catalyzed arylsulfonylation. Nature Communications, 7, 11402. [Link]

  • Weiel, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 846–853. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Luo, Y., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11, 6878. [Link]

  • Smith, A. B., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(5), 3045-3054. [Link]

Sources

Technical Support Center: Purification of 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylpyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity this compound, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] This document will address common challenges encountered during the purification of this reactive compound, offering practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound is an oil/dark-colored solid. What are the likely impurities?

A1: The most common impurities in crude this compound, especially when synthesized by the oxidation of 5-methyl-2-thiopyridine, include:

  • 5-Methylpyridine-2-sulfonic acid: This is the hydrolysis product of the sulfonyl chloride. Its presence is indicated by a decreased yield and potential issues in subsequent reactions. It is highly polar and can make the product appear oily or syrupy.

  • Unreacted 5-methyl-2-thiopyridine: The starting material may be present if the oxidation is incomplete.

  • 5,5'-Dimethyl-2,2'-dipyridyl disulfide: This is a common byproduct of thiol oxidation.[2]

  • Residual oxidizing and chlorinating agents: Depending on the synthetic route, residual reagents can contaminate the product.

  • Chlorinated byproducts: Over-chlorination of the pyridine ring can occur under harsh conditions.

Q2: How should I properly store purified this compound to prevent degradation?

A2: this compound is sensitive to moisture and can degrade over time. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[1] Some suppliers even recommend storage at -20°C for long-term stability.[3]

Q3: I observe gas evolution when I dissolve my crude product. What is happening?

A3: Pyridine-2-sulfonyl chlorides are known to be thermally unstable and can undergo decomposition through the extrusion of sulfur dioxide (SO₂). This degradation pathway can be accelerated by impurities and elevated temperatures. The observation of gas evolution upon dissolution, especially in a protic solvent, could be a sign of this decomposition.

Q4: Can I use an aqueous workup for my reaction mixture containing this compound?

A4: An aqueous workup should be performed with great care and as quickly as possible, preferably using cold solutions. Sulfonyl chlorides are susceptible to hydrolysis, which will convert your product into the corresponding sulfonic acid. If an aqueous workup is necessary, it is crucial to use a non-polar organic solvent for extraction and to quickly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Problem 1: The product is an oil and will not solidify.
Possible CauseSolutionCausality
Presence of sulfonic acid impurity Wash the crude product with ice-cold water or a saturated sodium bicarbonate solution during the workup.The sulfonic acid is highly polar and will be extracted into the aqueous phase, leaving the less polar sulfonyl chloride in the organic layer.
Residual solvent Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can be applied if the compound is sufficiently stable.Volatile organic solvents can be trapped in the product, preventing crystallization.
Presence of other non-polar impurities Attempt purification by flash column chromatography.Chromatography will separate the desired product from impurities with different polarities.
Problem 2: Low yield after purification.
Possible CauseSolutionCausality
Hydrolysis during workup Minimize contact with water. Use cold aqueous solutions and perform extractions quickly. Ensure all glassware is thoroughly dry.Sulfonyl chlorides react with water to form sulfonic acids, which are often removed during purification, leading to a lower yield of the desired product.
Decomposition on silica gel Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent). Alternatively, use a less acidic stationary phase like alumina.The acidic nature of silica gel can catalyze the hydrolysis or decomposition of sensitive sulfonyl chlorides.
Product loss during recrystallization Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly to maximize crystal formation.Using an excessive amount of solvent or cooling too rapidly can result in a significant portion of the product remaining in the mother liquor.
Problem 3: Product co-elutes with impurities during column chromatography.
Possible CauseSolutionCausality
Inappropriate solvent system Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.The polarity of the mobile phase dictates the retention of compounds on the stationary phase. Fine-tuning the solvent system can improve the resolution between compounds with similar polarities.
Overloading the column Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad peaks and poor separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Adsorb the solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[4]
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Example Flash Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-20% Ethyl Acetate in Hexanes
Loading Dry loading
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
  • Common solvents for the recrystallization of sulfonyl chlorides include hexanes, heptane, or a mixture of solvents like ethyl acetate/hexanes.[4]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product Crude Crude 5-Methylpyridine- 2-sulfonyl chloride Workup Aqueous Workup (Cold & Brief) Crude->Workup Drying Drying (Na2SO4/MgSO4) Workup->Drying Chromatography Flash Column Chromatography Drying->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure 5-Methylpyridine- 2-sulfonyl chloride Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Impure Product Oily Is the product an oil? Start->Oily LowYield Is the yield low? Start->LowYield CoElution Co-elution in chromatography? Start->CoElution Oily_Yes Yes Oily->Oily_Yes Oily_No No Oily->Oily_No LowYield_Yes Yes LowYield->LowYield_Yes LowYield_No No LowYield->LowYield_No CoElution_Yes Yes CoElution->CoElution_Yes CoElution_No No CoElution->CoElution_No Wash Wash with cold aqueous bicarb Oily_Yes->Wash Oily_No->LowYield Dry Dry under high vacuum Wash->Dry Chromatography Purify by chromatography Dry->Chromatography CheckWorkup Minimize water contact in workup LowYield_Yes->CheckWorkup LowYield_No->CoElution DeactivateSilica Deactivate silica with triethylamine CheckWorkup->DeactivateSilica OptimizeRecryst Optimize recrystallization conditions DeactivateSilica->OptimizeRecryst OptimizeSolvent Optimize solvent system via TLC CoElution_Yes->OptimizeSolvent End End CoElution_No->End Proceed with characterization ReduceLoad Reduce column loading OptimizeSolvent->ReduceLoad

Sources

common side reactions of 5-Methylpyridine-2-sulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methylpyridine-2-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues users encounter during their experiments with this compound.

FAQ 1: My reaction yield is low, and I've isolated 5-Methylpyridine-2-sulfonic acid. What happened?

This is the most common issue and is almost always caused by hydrolysis . This compound is highly electrophilic and reacts readily with water, including atmospheric moisture. This reaction converts the sulfonyl chloride back to the corresponding sulfonic acid, which is unreactive in the desired sulfonamide formation reaction.

Root Cause Analysis:

  • Reagent Integrity: The starting sulfonyl chloride may have been compromised by improper storage.

  • Reaction Conditions: The presence of moisture in solvents, reagents (especially amines or bases), or reaction glassware.

  • Work-up Procedure: Quenching or extraction with aqueous solutions before the reaction is complete.

Immediate Action: To confirm hydrolysis, you can analyze the byproduct by LC-MS or ¹H NMR and compare it to a standard of 5-methylpyridine-2-sulfonic acid. To avoid this, you must adopt stringent anhydrous techniques as detailed in our troubleshooting guide below.

FAQ 2: I'm reacting the sulfonyl chloride with a primary amine and getting a complex mixture, including a higher molecular weight byproduct. Why?

You are likely observing a bis-sulfonylation (or "double sulfonylation") side reaction. After the initial formation of the desired sulfonamide, the nitrogen atom can be deprotonated under basic conditions, especially if the resulting sulfonamide N-H is acidic. This newly formed anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride.

This issue is particularly prevalent when using pyridine as both the solvent and the base, as it can facilitate the deprotonation of the sulfonamide product.[1] One study specifically highlighted that the reaction of a pyridine sulfonyl chloride with a 2-aminopyridine derivative led to the double sulfonylation product as the main derivative under basic conditions at elevated temperatures.[1]

Mitigation Strategy:

  • Stoichiometry: Use a slight excess of the amine or a 1:1 ratio, but avoid an excess of the sulfonyl chloride.

  • Base Selection: Employ a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) instead of pyridine.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the second sulfonylation.

FAQ 3: My desired amine is unreactive or the reaction is very slow. How can I improve the conversion?

Low reactivity can stem from several factors:

  • Steric Hindrance: Either the amine or the sulfonyl chloride may be sterically hindered. The methyl group on the pyridine ring can influence the approach of bulky nucleophiles.[2]

  • Poor Nucleophilicity: Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity.

  • Inadequate Base: The base may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to the protonation of the starting amine and shutting down the reaction.

Troubleshooting Steps:

  • Switch to a more polar aprotic solvent like DMF or NMP to better solvate the reactants.

  • Increase the temperature moderately , but be mindful of potential thermal decomposition.

  • Use a stronger, non-nucleophilic base like DBU or sodium hydride (NaH), although this may increase the risk of bis-sulfonylation with primary amines.[1]

  • Consider catalytic activation with a reagent like 4-dimethylaminopyridine (DMAP), if compatible with your substrate.

FAQ 4: What are the optimal storage and handling conditions to ensure reagent integrity?

Proper storage is critical to prevent the primary side reaction of hydrolysis.

  • Storage: The reagent should be stored at low temperatures (-20°C is often recommended) under an inert atmosphere (argon or nitrogen).[3] The container must be tightly sealed to prevent moisture ingress.[4]

  • Handling: Always handle this compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[4] Use dry glassware and syringes, and flush the reaction vessel with an inert gas before adding the reagent. It is advisable to work under a positive pressure of nitrogen or argon.[4]

Section 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a deeper dive into the mechanisms of common side reactions and presents detailed protocols to avoid them.

Side Reaction 1: Hydrolysis to 5-Methylpyridine-2-sulfonic acid

This is the most prevalent side reaction, leading to significant yield loss.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom. The resulting intermediate collapses, eliminating HCl and forming the inactive sulfonic acid.

Visualizing the Mechanism:

Hydrolysis reagents This compound + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 5-Methylpyridine-2-sulfonic acid + HCl intermediate->products Elimination of HCl

Caption: Hydrolysis pathway of this compound.

Prevention Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been opened recently and handled under inert gas. Dry liquid amines or bases over a suitable drying agent (e.g., KOH, CaH₂) and distill before use.

  • Reaction Setup: Assemble the glassware while hot and immediately flush with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.

  • Reagent Addition: Add the this compound via a syringe through a rubber septum. If it is a solid, use a glove box or a nitrogen-flushed solids addition funnel.

Side Reaction 2: Bis-Sulfonylation of Primary Amines

This side reaction complicates purification and reduces the yield of the desired monosulfonamide.

Causality: The hydrogen on the nitrogen of the newly formed sulfonamide is acidic. In the presence of a base, it can be deprotonated. The resulting sulfonamide anion is a potent nucleophile that can react with another molecule of the highly electrophilic this compound.

Visualizing the Reaction Pathways:

Sulfonylation start Sulfonyl Chloride + R-NH₂ product Desired Monosulfonamide start->product 1. Desired Reaction deprotonated Deprotonated Sulfonamide (Anion) product->deprotonated 2. Base byproduct Bis-Sulfonylated Byproduct deprotonated->byproduct 3. + Sulfonyl Chloride

Caption: Competing pathways leading to the desired product and the bis-sulfonylated byproduct.

Prevention Protocol: Selective Monosulfonylation

  • Inverse Addition: In a flask containing the primary amine and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DCM) at 0 °C, slowly add a solution of this compound dropwise. This maintains a low concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine.

  • Stoichiometric Control: Use a precise 1.0 equivalent of the sulfonyl chloride relative to the amine.

  • Base Selection: Use 1.1-1.2 equivalents of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid using pyridine as the base if possible.[1]

  • Temperature Management: Maintain a low temperature (0 °C or below) throughout the addition and allow the reaction to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

Section 3: Data Summary & Protocols

Table 1: Recommended Reaction Conditions for Sulfonamide Formation
ParameterRecommendedRationale & Considerations
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Use anhydrous grade. DCM and THF are common for standard reactions. DMF can be used for less reactive amines but is harder to remove.
Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, 2,6-LutidineDIPEA and 2,6-Lutidine are preferred for primary amines to minimize bis-sulfonylation. Pyridine can serve as both base and solvent but increases the risk of side reactions.[1][5]
Temperature 0 °C to Room TemperatureStarting at 0 °C minimizes side reactions. For unreactive amines, warming may be necessary, but should be done cautiously.
Stoichiometry 1.0 eq. Sulfonyl Chloride, 1.0-1.2 eq. Amine, 1.1-1.5 eq. BaseA slight excess of the amine can help ensure the complete consumption of the sulfonyl chloride.
Atmosphere Inert (Nitrogen or Argon)Absolutely critical to prevent hydrolysis.[4]
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol provides a reliable starting point for the reaction of this compound with a primary or secondary amine.

  • Preparation: Under a nitrogen atmosphere, add the amine (1.0 mmol) and anhydrous dichloromethane (10 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if the product is base-stable), water, and saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

References

  • Barreiro, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]

  • Procter, D. J., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. University of Glasgow. Retrieved from [Link]

  • Alcaide, B., et al. (2007). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). this compound. Retrieved from [Link]

  • Szeja, W., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules. Retrieved from [Link]

Sources

stability and storage conditions for 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methylpyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and practical advice for the successful use of this reagent in your experiments. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a key intermediate in organic synthesis, particularly valued in medicinal chemistry and agrochemical development. Its principal application is the introduction of the 5-methylpyridine-2-sulfonyl group into molecules.[1] This moiety can enhance biological activity, improve solubility, or modify the metabolic stability of drug candidates.[1] It readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively, which are crucial structural motifs in many pharmaceuticals.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain its integrity, this compound should be stored at 2-8°C under an inert atmosphere.[2] Some suppliers recommend storage at -20°C in a sealed container, away from moisture.[3] It is crucial to keep the container tightly closed in a dry and well-ventilated place. This compound is moisture-sensitive, and exposure to water will lead to hydrolysis.[4]

Q3: Is this compound sensitive to moisture? What happens upon exposure to water?

Yes, this compound is highly sensitive to moisture. Like other sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water to form the corresponding 5-methylpyridine-2-sulfonic acid. This hydrolysis is a common cause of yield loss during reactions and workups.[5] The sulfonic acid byproduct is often difficult to separate from the desired product, complicating purification.

Q4: What are the main safety precautions to consider when handling this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation. Therefore, it is imperative to handle this chemical in a well-ventilated area or a certified chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Troubleshooting Guide

Issue 1: Low or No Yield in Sulfonamide or Sulfonate Ester Synthesis

Possible Causes & Solutions:

  • Degradation of this compound: The most common cause of low yield is the degradation of the starting material due to improper storage or handling.

    • Verification: Before starting a reaction, it is advisable to check the purity of the sulfonyl chloride, for instance, by taking a melting point or running a quick NMR spectrum if possible.

    • Solution: Always use a fresh bottle or a properly stored aliquot of this compound. Ensure that the reagent is handled under anhydrous conditions, for example, by using an inert atmosphere (nitrogen or argon) and dry solvents.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.

    • Solution:

      • Temperature: While some reactions proceed at room temperature, others may require gentle heating. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Reaction Time: Ensure the reaction is allowed to stir for a sufficient amount of time.

      • Stoichiometry: Use an appropriate molar ratio of reactants. A slight excess of the amine or alcohol may be necessary to drive the reaction to completion.

  • Hydrolysis during Workup: The sulfonyl chloride is susceptible to hydrolysis during aqueous workup procedures.[5]

    • Solution:

      • Anhydrous Workup: If the product is sensitive to water, consider an anhydrous workup. This could involve filtering the reaction mixture to remove any solids and then removing the solvent under reduced pressure.

      • Careful Quenching: If an aqueous workup is necessary, perform the quench at a low temperature (e.g., 0 °C) by slowly adding the reaction mixture to ice-cold water or a buffer solution.[7]

      • Phase Separation: Ensure rapid and efficient separation of the organic and aqueous layers during extraction to minimize contact time with water.

Issue 2: Presence of 5-Methylpyridine-2-sulfonic acid Impurity in the Final Product

Possible Causes & Solutions:

  • Hydrolysis of the Starting Material or Product: As mentioned, exposure to moisture at any stage can lead to the formation of the corresponding sulfonic acid.[4]

    • Solution:

      • Acid-Base Extraction: The sulfonic acid is acidic and can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. Be cautious, as a strong base could potentially react with the desired product.

      • Chromatography: If extraction is not sufficient, purification by column chromatography is usually effective in separating the desired product from the more polar sulfonic acid impurity.

Issue 3: Formation of Diaryl Sulfone Byproduct

Possible Causes & Solutions:

  • Side Reactions during Synthesis: In some syntheses of sulfonyl chlorides, particularly through chlorosulfonation, the formation of diaryl sulfone byproducts can occur.[5]

    • Solution: This is typically a result of the synthetic route used to prepare the this compound itself. If you are preparing the reagent in-house, ensure that an adequate excess of the chlorosulfonating agent is used to minimize this side reaction.[5] When purchasing the reagent, select a supplier with high purity specifications.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Base: Add a suitable base (1.1 - 1.5 equivalents), such as triethylamine or pyridine, to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 - 1.1 equivalents) in the same dry solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Storage and Handling of this compound

To ensure the longevity and reactivity of your reagent, adhere to the following storage and handling procedures.

  • Storage: Store the container of this compound in a refrigerator at 2-8°C or a freezer at -20°C, as recommended by the supplier.[2][3] The container should be tightly sealed and placed within a secondary container, such as a desiccator with a suitable desiccant, to protect it from atmospheric moisture.

  • Handling:

    • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

    • Handle the solid in a glove box or under a stream of dry inert gas.

    • Weigh out the required amount of the reagent quickly and reseal the container tightly.

    • For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to the atmosphere.

Stability and Decomposition Pathway

The primary pathway for the decomposition of this compound is through hydrolysis. This reaction is initiated by the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.

cluster_main Decomposition of this compound A This compound B Transition State A->B + H₂O (Moisture) C 5-Methylpyridine-2-sulfonic acid B->C Hydrolysis D HCl B->D

Caption: Hydrolysis of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₆ClNO₂S[3]
Molecular Weight 191.64 g/mol [3]
Appearance Solid[2]
Storage Temperature 2-8°C or -20°C[2][3]
Purity ≥95%[2][3]

References

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

  • Pure and Applied Chemistry. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

Sources

Technical Support Center: Optimizing Reactions with 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylpyridine-2-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges encountered during its synthesis, handling, and reactions, providing field-proven insights and solutions to optimize your experimental outcomes. Our guidance is grounded in established chemical principles to ensure both success and safety in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your workflow, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield in Sulfonamide/Sulfonate Ester Synthesis

Question: I am reacting this compound with my amine/alcohol, but the yield of the desired sulfonamide/sulfonate ester is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in sulfonylation reactions are a frequent issue, often stemming from one of several factors: degradation of the sulfonyl chloride, suboptimal reaction conditions, or nucleophile-specific issues. Let's break down the troubleshooting process.

A. Verify the Quality of this compound:

The primary culprit is often the hydrolysis of the sulfonyl chloride to the corresponding 5-methylpyridine-2-sulfonic acid. This sulfonic acid is unreactive towards amines or alcohols under these conditions and contaminates your starting material.

  • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in solvents or on glassware can lead to rapid degradation.

  • Storage: Ensure the reagent has been stored under inert gas (nitrogen or argon) at the recommended temperature (2-8°C or -20°C) to minimize degradation.[3][4][5]

  • Purity Check: Before use, you can quickly check for hydrolysis by dissolving a small amount in a dry, aprotic solvent (like deuterated chloroform) and running a ¹H NMR. The presence of a significant peak corresponding to the sulfonic acid or its salt indicates degradation.

B. Optimize Reaction Conditions:

The choice of base, solvent, and temperature is critical for efficient sulfonylation.

  • Base Selection: A non-nucleophilic base is essential to activate the amine/alcohol without competing with it. Pyridine is a common choice as it acts as both a base and a catalyst.[6][7] Other options include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like 2,6-lutidine can prevent side reactions.

  • Solvent Choice: The solvent must be aprotic and anhydrous. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are standard choices. Ensure solvents are freshly dried over molecular sieves or distilled from an appropriate drying agent.

  • Temperature Control: The reaction is typically started at a low temperature (0°C) to control the initial exothermic reaction, especially when adding the sulfonyl chloride to the amine/alcohol solution.[8] The reaction can then be allowed to warm to room temperature and stirred until completion.[9]

C. Consider the Nucleophile's Reactivity:

  • Steric Hindrance: Highly hindered amines or alcohols will react more slowly. In such cases, extending the reaction time or gently heating the reaction mixture (e.g., to 40°C) may be necessary.

  • Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or the use of a stronger, non-nucleophilic base to facilitate the reaction.[7]

Troubleshooting Workflow Diagram:

Below is a decision tree to guide your optimization process.

Caption: Troubleshooting workflow for low-yield sulfonylation.

Problem 2: Difficulty in Synthesizing this compound

Question: I am trying to synthesize this compound from the corresponding thiol (5-methylpyridine-2-thiol), but the process is inefficient. What are the best practices?

Answer:

The synthesis of sulfonyl chlorides from thiols is most commonly achieved through oxidative chlorination. The choice of reagents and meticulous control of reaction conditions are paramount for success.

Recommended Method: Oxidative Chlorination with H₂O₂/SOCl₂

A highly efficient and rapid method involves using hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂).[6][10] This system is effective for a wide range of thiols, including heterocyclic ones.[6]

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the 5-methylpyridine-2-thiol (1 equivalent) in a suitable solvent like acetonitrile (CH₃CN).

  • Reagent Addition: Cool the mixture in an ice bath (0-5°C). Add 30% aqueous hydrogen peroxide (3 equivalents) to the solution.[10]

  • Chlorination: While stirring vigorously, slowly add thionyl chloride (1 equivalent) dropwise, ensuring the temperature remains below 10°C. The reaction is often very fast, completing in minutes.[6][10]

  • Work-up: Once the reaction is complete (monitor by TLC), quench the mixture by adding cold water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.[8]

Key Parameters for Success:

ParameterRecommendationRationale
Oxidant/Chlorinating Agent H₂O₂ / SOCl₂Highly reactive, fast, and uses inexpensive reagents.[10]
N-Chlorosuccinimide (NCS)A milder alternative, good for sensitive substrates.[11]
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that facilitates the reaction.
Temperature 0-5°CControls the exothermic reaction and minimizes side product formation.
Atmosphere Inert (N₂ or Ar)Prevents unwanted oxidation and degradation of the product.

Alternative Synthetic Pathway Diagram:

Other methods exist for generating sulfonyl chlorides. The diagram below shows a common alternative starting from a diazonium salt, which may be applicable if the corresponding amine is more readily available.

G cluster_thiol From Thiol (Recommended) amine 2-Amino-5-methylpyridine diazonium Diazonium Salt (NaNO₂, HCl) amine->diazonium Diazotization product This compound diazonium->product Sulfonylchlorination so2 SO₂ / CuCl thiol 5-Methylpyridine-2-thiol oxidative_chlorination Oxidative Chlorination (e.g., H₂O₂/SOCl₂) thiol->oxidative_chlorination oxidative_chlorination->product

Caption: Synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

A1: Due to its reactivity with water, proper storage and handling are crucial.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4] For long-term stability, refrigeration at 2-8°C is recommended.[3][5] Some suppliers suggest storage at -20°C.[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is corrosive and can cause severe skin and eye damage.[5][12] Use dry glassware and syringes to prevent hydrolysis.

Q2: My purified this compound is a solid. What is the best way to dispense it for a reaction?

A2: If the compound is a stable solid, you can weigh it out quickly in the air and add it to the reaction vessel. However, to minimize exposure to atmospheric moisture, it is best practice to handle it in a glove box or glove bag. If a glove box is unavailable, you can uncap the bottle briefly under a positive flow of inert gas to dispense the required amount.

Q3: How can I monitor the progress of my sulfonylation reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the starting amine/alcohol. The product sulfonamide/sulfonate ester should have a different Rf value. Use a suitable solvent system (e.g., ethyl acetate/hexanes) for development and visualize under UV light. Alternatively, LC-MS can be used for more precise monitoring.

Q4: What are the common impurities I might see, and how do I remove them?

A4: The most common impurity is 5-methylpyridine-2-sulfonic acid, formed from hydrolysis.[1] Excess amine/alcohol and base are also common.

  • Aqueous Work-up: A standard aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid (like 1M HCl) will remove excess amine base. A wash with saturated sodium bicarbonate solution can help remove the acidic sulfonic acid impurity.

  • Chromatography: Flash column chromatography on silica gel is highly effective for separating the desired product from starting materials and byproducts.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide high purity material.[8]

Q5: Are there any specific analytical methods for characterizing the final product?

A5: Standard analytical techniques are used.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The disappearance of the amine N-H proton (for primary/secondary amines) and characteristic shifts in the pyridine ring and methyl group protons will confirm product formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: The presence of strong characteristic absorption bands for the S=O stretches of the sulfonyl group (typically around 1370-1100 cm⁻¹) is a key indicator of sulfonamide/sulfonate ester formation.[7]

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound. A validated HPLC method would typically use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution.[13][14]

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(22), 9287–9291. [Link]

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society, 2901.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • King, J. F., & Durst, T. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. American Chemical Society. [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of Sulfur Chemistry, 40(3). [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • This compound. MySkinRecipes. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Document from a research source. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Development and Validation of a Sensitive HPLC Method for the Estimation of Thionyl Chloride. Journal of Research and Innovation in Pharmaceutical Sciences. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

Sources

troubleshooting failed reactions involving 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyridine-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile reagent. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Failed Reactions

This guide addresses specific issues you may encounter during sulfonylation reactions with this compound in a question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Q1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

Low or no yield is one of the most common issues when working with sulfonyl chlorides. The primary culprit is often the degradation of the starting material or suboptimal reaction conditions.

Root Cause Analysis:

  • Hydrolysis of this compound: This is the most frequent cause of low yields. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding 5-methylpyridine-2-sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions.[1][2] This hydrolysis can occur during storage or during the reaction itself if anhydrous conditions are not strictly maintained.

  • Suboptimal Reaction Temperature: While some reactions require heat to proceed, elevated temperatures can also promote the decomposition of the sulfonyl chloride or lead to unwanted side reactions.[3]

  • Incorrect Stoichiometry: An inappropriate ratio of amine to sulfonyl chloride can lead to incomplete conversion of the limiting reagent.

  • Ineffective Base: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, but an inappropriate base can either be too weak to be effective or may introduce competing side reactions.

Solutions:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should be dried over appropriate drying agents (e.g., CaH₂, Na/benzophenone).

    • Reagents: Ensure your amine and any other reagents are dry. Liquid amines can be distilled from a suitable drying agent. Solid reagents should be dried under vacuum.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Reaction Temperature:

    • Start the reaction at a low temperature (e.g., 0°C) by adding the this compound solution dropwise to the solution of the amine and base.

    • Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Only apply gentle heating if the reaction is sluggish at room temperature.

  • Refine Stoichiometry:

    • Typically, a slight excess of the amine (1.1 to 1.2 equivalents) is used to ensure complete consumption of the more valuable sulfonyl chloride.

    • The base, usually a non-nucleophilic tertiary amine like triethylamine or pyridine, should be used in at least a stoichiometric amount (1.0 equivalent), with a slight excess (1.2 to 1.5 equivalents) often being beneficial.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagent Verify Reagent Quality and Storage (Stored at 2-8°C under inert gas?) start->check_reagent check_conditions Review Reaction Setup (Anhydrous conditions? Inert atmosphere?) check_reagent->check_conditions Reagent OK sub_reagent Use fresh, properly stored This compound check_reagent->sub_reagent check_params Analyze Reaction Parameters (Temperature, Stoichiometry, Base) check_conditions->check_params Setup Correct sub_conditions Implement rigorous anhydrous techniques: - Oven/flame-dried glassware - Anhydrous solvents - Inert atmosphere (N2 or Ar) check_conditions->sub_conditions re_run Re-run Reaction with Optimized Conditions check_params->re_run sub_params Optimize parameters: - Low initial temperature (0°C) - Slight excess of amine (1.1-1.2 eq.) - Non-nucleophilic base (1.2-1.5 eq.) check_params->sub_params

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of an apolar, high Rf byproduct in my TLC analysis. What is it likely to be and how can I prevent its formation?

The formation of unexpected byproducts can complicate purification and reduce the yield of your desired sulfonamide.

Root Cause Analysis:

  • Bis-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), a common side reaction is the formation of a bis-sulfonylated product, (5-Me-Py-2-SO₂)₂N-R. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.

  • Reaction with Solvent: In some cases, the sulfonyl chloride may react with the solvent if it is nucleophilic (e.g., an alcohol).

Solutions:

  • Control Stoichiometry Carefully:

    • To minimize bis-sulfonylation, avoid a large excess of the this compound. A 1:1.1 or 1:1.2 ratio of sulfonyl chloride to primary amine is a good starting point.

    • Alternatively, using a larger excess of the primary amine can outcompete the sulfonamide anion for the sulfonyl chloride.

  • Choice of Base and Addition Method:

    • A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can sometimes disfavor the deprotonation of the less sterically accessible sulfonamide proton.

    • Slow, dropwise addition of the sulfonyl chloride to the mixture of the amine and base can help to maintain a low concentration of the electrophile, favoring the reaction with the more nucleophilic amine over the sulfonamide anion.

  • Solvent Selection:

    • Always use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).

Q3: The reaction is very slow and still incomplete after an extended period. What can I do to drive it to completion?

A sluggish reaction can be frustrating and may lead to degradation of the starting materials over time.

Root Cause Analysis:

  • Low Nucleophilicity of the Amine: Sterically hindered amines or electron-poor anilines can be poor nucleophiles, leading to slow reaction rates.

  • Insufficient Activation by the Base: If the base is not strong enough to effectively scavenge the generated HCl, the resulting acidic conditions can protonate the amine, reducing its nucleophilicity.

  • Low Reaction Temperature: While starting at a low temperature is recommended to control exotherms, it may be too low for less reactive substrates.

Solutions:

  • Increase the Reaction Temperature:

    • After the initial addition at 0°C, if no significant reaction is observed by TLC after an hour, allow the reaction to warm to room temperature.

    • If the reaction is still slow, gentle heating (e.g., to 40°C) can be applied. Monitor the reaction closely for the appearance of decomposition products.

  • Use a More Effective Base/Catalyst:

    • Pyridine can be used as both a base and a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more susceptible to attack by the amine.[4]

    • A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with less reactive amines. DMAP is a hyper-nucleophilic catalyst that functions similarly to pyridine but is much more effective.

Reaction Acceleration Strategy

reaction_acceleration start Sluggish or Incomplete Reaction temp Gradually increase temperature (RT -> 40°C) start->temp base Use Pyridine as a solvent/base temp->base Still slow dmap Add a catalytic amount of DMAP base->dmap Further acceleration needed completion Reaction Completion dmap->completion

Caption: A strategic approach to accelerating slow sulfonylation reactions.

II. Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A: this compound is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2][5] When handling, always work in a dry environment (e.g., a glovebox or under a stream of inert gas) and use dry syringes and needles for transfers.

Q2: What is the white precipitate that forms during the reaction? A: The white precipitate is typically the hydrochloride salt of the base used (e.g., triethylammonium chloride or pyridinium chloride). This is a normal byproduct of the reaction and is usually removed during the aqueous workup.

Q3: Can I use an inorganic base like sodium carbonate or potassium carbonate? A: While inorganic bases are sometimes used in sulfonamide synthesis, they are generally less effective in anhydrous organic solvents due to their poor solubility. For reactions with this compound in solvents like DCM or THF, a soluble organic base like triethylamine or pyridine is recommended for optimal results.

Q4: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting amine, the sulfonyl chloride, and the product sulfonamide. The consumption of the limiting reagent (usually the sulfonyl chloride) and the appearance of the product spot indicate the reaction's progress. LC-MS can also be used for more precise monitoring.

Q5: My purification is difficult due to a byproduct with similar polarity to my product. What could it be? A: If you have rigorously excluded water, a byproduct with similar polarity could be the unreacted starting amine if it has a similar polarity to the product sulfonamide. Another possibility, though less common, is a rearranged product. Careful optimization of the reaction stoichiometry to ensure full conversion of the starting amine can help to simplify purification. If the byproduct is the sulfonic acid from hydrolysis, it can often be removed by a basic aqueous wash during workup.

III. Experimental Protocol: Synthesis of N-Benzyl-5-methylpyridine-2-sulfonamide

This protocol provides a representative procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl(aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.1 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the flask to 0°C in an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Using a dry syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 10-15 minutes.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess amine and triethylamine)

      • Saturated NaHCO₃ (to neutralize any remaining acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude N-benzyl-5-methylpyridine-2-sulfonamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary Table

ReagentMolar Eq.Purpose
This compound1.0Electrophile
Amine (e.g., Benzylamine)1.1 - 1.2Nucleophile
Base (e.g., Triethylamine)1.2 - 1.5HCl Scavenger
Catalyst (optional, e.g., DMAP)0.05 - 0.1Nucleophilic Catalyst

IV. References

  • Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 331–334. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. BenchChem.

  • BenchChem. (2025). Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. BenchChem.

  • Li, J., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. [Link]

  • López-Cantarero, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18241. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.

  • Zhang, Y., et al. (2009). N-Benzyl-pyridine-2-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1414. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

  • Tsuchida, D., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6898. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]

  • PubChem. (n.d.). 2-(allylsulfonyl)-5-methylpyridine. [Link]

  • MySkinRecipes. (n.d.). 2-(Allylsulfonyl)-5-methylpyridine. [Link]

  • ChemSigma. (n.d.). 2-(Allylsulfonyl)-5-methylpyridine. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. BenchChem.

  • Pop, R., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5057. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]

  • MDPI. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

  • Grynkiewicz, G., et al. (2022). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 27(19), 6598. [Link]

  • Georgieva, M., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Pharmaceuticals, 16(10), 1435. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.

Sources

Technical Support Center: Workup Procedures for 5-Methylpyridine-2-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful workup of reactions involving 5-Methylpyridine-2-sulfonyl chloride. As a key intermediate in the synthesis of a variety of bioactive molecules, understanding the nuances of its reactions is critical for achieving high yield and purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate during the workup of a reaction with this compound?

A1: The main challenges stem from the reactivity of the sulfonyl chloride group and the properties of the pyridine ring. Key issues include:

  • Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive and can complicate purification.[2][3]

  • Quenching of Unreacted Sulfonyl Chloride: Any unreacted sulfonyl chloride must be safely and effectively quenched before concentration of the reaction mixture. This is often an exothermic process that requires careful control.[4][5]

  • Byproduct Removal: The reaction will generate hydrochloric acid (HCl), which is typically neutralized by a base. The resulting salt, along with the sulfonic acid from hydrolysis, must be efficiently removed.

  • Product Isolation: The basicity of the pyridine nitrogen can influence the solubility of your product and may require specific pH adjustments during aqueous extraction to ensure it remains in the organic phase.[6]

Q2: How should I properly quench a reaction involving excess this compound?

A2: Quenching is a critical step to safely neutralize the reactive sulfonyl chloride. The choice of quenching agent depends on your product's stability and the desired workup procedure.[4] Common methods include:

  • Aqueous Basic Solutions: Slowly adding a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) is a common and effective method.[4][7] This not only quenches the sulfonyl chloride but also neutralizes any HCl generated during the reaction.

  • Water/Ice: Carefully pouring the reaction mixture into a slurry of ice and water can be effective, but this can be highly exothermic and must be done with vigorous stirring and caution.[4][5]

  • Amines: Adding a simple amine like ammonia or a secondary amine will form a sulfonamide. This is a good option if the resulting sulfonamide is easily separable from your desired product.[4]

Q3: Can I use a strong aqueous base like sodium hydroxide (NaOH) for the workup?

A3: While it is possible, particularly under Schotten-Baumann conditions, using a strong aqueous base like NaOH increases the risk of hydrolyzing the sulfonyl chloride starting material.[2] For most laboratory-scale syntheses, a non-nucleophilic organic base like triethylamine or pyridine is used during the reaction, and a milder inorganic base like sodium bicarbonate is preferred for the aqueous workup.[2]

Q4: My desired sulfonamide product appears to have low solubility in my extraction solvent. What can I do?

A4: Low solubility can be a challenge. Consider the following:

  • Solvent Screening: Test the solubility of a small sample of your crude product in various common extraction solvents (e.g., ethyl acetate, dichloromethane, chloroform).

  • Solvent Mixtures: A mixture of solvents can sometimes improve solubility. For instance, adding a small amount of a more polar solvent like THF to ethyl acetate might help.

  • pH Adjustment: If your sulfonamide has other acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly alter its solubility in the organic phase.

  • Solid Phase Extraction (SPE): For complex mixtures or challenging purifications, SPE can be a powerful alternative to liquid-liquid extraction.[8][9]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Sulfonamide

Potential Cause:

  • Hydrolysis of this compound: This is a primary cause of low yields. Sulfonyl chlorides are highly reactive towards water, forming the unreactive sulfonic acid.[2][3]

  • Inappropriate Base or Solvent: The choice of base and solvent can impact the nucleophilicity of the amine and the stability of the reactants.[2]

  • Side Reactions: Formation of bis-sulfonated products with primary amines can reduce the yield of the desired mono-sulfonated product.[2]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Optimize Base and Solvent: Use a non-nucleophilic organic base such as pyridine or triethylamine to neutralize the HCl byproduct.[2] Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).

  • Control Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help ensure complete consumption of the sulfonyl chloride.[2]

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of sulfonyl chloride by atmospheric moisture.[2][3]
Solvents Anhydrous GradeMinimizes the presence of water, a competing nucleophile.[2]
Base Non-nucleophilic (e.g., Et₃N, Pyridine)Neutralizes HCl byproduct without competing with the amine reactant.[2]
Amine Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction to completion.
Issue 2: The Quenching Process is Too Vigorous and Difficult to Control

Potential Cause:

  • The quenching agent is being added too quickly.

  • The reaction mixture is not sufficiently cooled.[4]

Solutions:

  • Perform the quench at a low temperature (0 °C or below) in an ice bath.

  • Add the quenching agent dropwise with vigorous stirring to dissipate the heat generated.[4]

  • For larger scale reactions, consider adding the reaction mixture to the cold quenching solution rather than the other way around.

Issue 3: Persistent Impurities in the Final Product After Workup

Potential Cause:

  • Unreacted this compound: Incomplete quenching can leave unreacted starting material.

  • 5-Methylpyridine-2-sulfonic acid: This hydrolysis byproduct can be carried through the workup if not properly removed.

  • Salts from Base Neutralization: Salts like triethylammonium chloride may have some solubility in the organic phase.

Solutions:

  • Sequential Washes: A standard and effective workup involves sequential washes of the organic layer. A typical sequence is:

    • Dilute Acid Wash (e.g., 1M HCl): To remove the organic base (e.g., triethylamine).[2]

    • Saturated Sodium Bicarbonate Wash: To remove the sulfonic acid byproduct and any remaining acidic components.[2][10]

    • Brine Wash: To remove residual water from the organic layer.

  • Chromatography: If impurities co-elute with your product, optimizing the solvent system for column chromatography is necessary. Converting unreacted sulfonyl chloride to a more polar compound via quenching can aid in chromatographic separation.[11]

Issue 4: Formation of an Emulsion During Aqueous Extraction

Potential Cause:

  • The basic nature of the pyridine ring in the product or starting material can act as a surfactant, stabilizing emulsions.

  • Fine particulate matter can also stabilize emulsions.

Solutions:

  • Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite® can remove particulates that may be stabilizing the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method for separating the layers.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

This protocol is suitable for reactions where the desired sulfonamide product is stable to mild aqueous acid and base.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases.[4]

  • Dilute: Dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl to remove any residual organic base (e.g., triethylamine).[2]

  • Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove the sulfonic acid byproduct.[2][10]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Troubleshooting Decision Tree

G start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis: - Anhydrous conditions used? - Inert atmosphere? start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No fix_conditions Solution: - Dry glassware & solvents. - Use N2 or Ar atmosphere. hydrolysis_yes->fix_conditions check_quench Incomplete Quenching? - Unreacted sulfonyl chloride visible on TLC? hydrolysis_no->check_quench quench_yes Yes check_quench->quench_yes Yes quench_no No check_quench->quench_no No fix_quench Solution: - Increase quench time/reagent. - Ensure vigorous stirring at 0°C. quench_yes->fix_quench check_washes Improper Washes? - Persistent acidic/basic impurities? quench_no->check_washes washes_yes Yes check_washes->washes_yes Yes washes_no No check_washes->washes_no No fix_washes Solution: - Perform sequential washes:  1. 1M HCl  2. sat. NaHCO3  3. Brine washes_yes->fix_washes purification Final Purification: - Column Chromatography - Recrystallization washes_no->purification G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification A Reaction Complete (TLC/LC-MS) B Cool to 0°C A->B Proceed to Workup C Quench with sat. NaHCO3 (aq) B->C D Dilute with Organic Solvent C->D E Transfer to Separatory Funnel D->E F Wash with 1M HCl (aq) E->F Separate Layers G Wash with sat. NaHCO3 (aq) F->G Separate Layers H Wash with Brine G->H Separate Layers I Dry Organic Layer (Na2SO4) H->I Separate Layers J Filter & Concentrate I->J K Crude Product J->K L Column Chromatography or Recrystallization K->L M Pure Product L->M

Sources

Technical Support Center: Purification of 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylpyridine-2-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this critical reagent. Ensuring the high purity of this compound is paramount for its successful application in synthesizing sulfonamides and other key intermediates in medicinal and agrochemical chemistry.[1] This guide provides in-depth, experience-driven answers to frequently encountered problems, complete with validated protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The impurity profile of this compound is primarily influenced by its synthesis route and subsequent handling and storage. The most prevalent impurities include:

  • 5-Methylpyridine-2-sulfonic acid: This is the hydrolysis product, formed when the sulfonyl chloride reacts with water or moisture.[2][3] Given the reactivity of sulfonyl chlorides, this is often the main impurity.

  • Starting Materials: Residual precursors from the synthesis, such as 2-amino-5-methylpyridine or related compounds, may be present.[4]

  • Isomeric Impurities: Depending on the synthetic route, positional isomers like 5-methylpyridine-3-sulfonyl chloride or 3-chloro-5-methylpyridine-2-sulfonyl chloride could be formed as byproducts.[5][6]

  • Residual Solvents: Solvents used during the synthesis or workup (e.g., chlorosulfonic acid, ethylene dichloride) can be retained in the final product.[7]

  • Polychlorinated Byproducts: Over-chlorination during synthesis can lead to the formation of species with additional chlorine atoms on the pyridine ring.[8]

Q2: How should I handle and store this compound to minimize degradation?

Proper handling and storage are critical to maintaining the integrity of this compound. Due to its sensitivity to moisture, the following practices are essential:

  • Storage Conditions: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The container must be tightly sealed to prevent moisture ingress.

  • Handling: When handling the reagent, always work in a dry environment, preferably within a glove box or under a stream of inert gas. Use dry glassware and syringes. Avoid leaving the container open to the atmosphere for extended periods.

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other sulfonyl chlorides, is hydrolysis . The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, including water. This reaction cleaves the sulfur-chlorine bond to form the corresponding 5-methylpyridine-2-sulfonic acid and hydrochloric acid.[2][9] This process is often autocatalytic as the generated HCl can accelerate further hydrolysis.

Q4: Which analytical techniques are best for assessing the purity of my sample?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and reliable method for routine purity analysis and quantifying known impurities.[10] It is particularly well-suited for non-volatile compounds like the target molecule and its sulfonic acid byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain synthetic byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) can provide an absolute measure of purity without needing a specific reference standard for the analyte.[10]

Troubleshooting Guide: Common Purification Challenges

Problem: My analysis shows significant amounts of 5-methylpyridine-2-sulfonic acid. How can I remove it?

Cause: This indicates that your sample has undergone hydrolysis due to exposure to water. The sulfonic acid is significantly more polar and water-soluble than the parent sulfonyl chloride.

Solution: An aqueous workup is the most effective method to remove the sulfonic acid impurity. The principle is to dissolve the crude product in a water-immiscible organic solvent and wash it with cold water or a mild base to extract the acidic impurity into the aqueous phase.

Workflow for Sulfonic Acid Removal

start Crude Product (contains Sulfonic Acid) dissolve Dissolve in water-immiscible organic solvent (e.g., DCM, EtOAc) start->dissolve transfer Transfer to a separatory funnel dissolve->transfer wash Wash with ice-cold water or dilute NaHCO₃ solution transfer->wash separate Separate aqueous and organic layers wash->separate wash->separate Aqueous Layer (contains sulfonic acid salt) dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) separate->dry Organic Layer concentrate Concentrate in vacuo dry->concentrate end Purified this compound concentrate->end

Caption: Aqueous workup for sulfonic acid removal.

Detailed Protocol: See "Protocol 1: Aqueous Workup for Removal of Sulfonic Acid" below.

Problem: My crude product contains unreacted starting materials and other organic byproducts.

Cause: Incomplete reaction or side reactions during synthesis can lead to a mixture of organic compounds with similar polarities.

Solution: For non-polar to moderately polar organic impurities, two primary methods are recommended: recrystallization and column chromatography.

  • Recrystallization: This is an effective technique if the desired compound is a solid and its solubility differs significantly from that of the impurities in a chosen solvent system. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.

  • Silica Gel Column Chromatography: This is a more versatile method for separating compounds with different polarities.[12] By using an appropriate solvent system (eluent), the components of the mixture will travel through the silica gel at different rates, allowing for their separation.

Decision-Making Flowchart for Purification Strategy

start Crude Product Analysis (TLC, NMR, or LCMS) impurity_type Primary Impurity? start->impurity_type aqueous_workup Perform Aqueous Workup (Protocol 1) impurity_type->aqueous_workup  Hydrophilic / Acidic (e.g., Sulfonic Acid) crystallization Attempt Recrystallization (Protocol 2) impurity_type->crystallization  Organic / Solid Impurities (Product is Crystalline) chromatography Perform Silica Gel Chromatography (Protocol 3) impurity_type->chromatography  Complex Mixture / Oily Product / Impurities have similar polarity final_product Pure Product aqueous_workup->final_product crystallization->final_product chromatography->final_product

Caption: Selecting the appropriate purification method.

Problem: My product is an oil and fails to crystallize.

Cause: The presence of significant impurities can depress the melting point of a compound, causing it to exist as an oil at room temperature. It may also indicate that the product is inherently a low-melting solid or an oil.

Solution:

  • Confirm Purity: First, analyze the oil by TLC, NMR, or LCMS to determine if it is a mixture. If multiple components are present, column chromatography is the recommended next step.

  • Trituration: If the product is mostly pure but oily, try trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often induce crystallization. A common solvent for this is cold hexanes or diethyl ether.

  • Solvent Removal: Ensure all residual solvents have been thoroughly removed under high vacuum, as they can prevent crystallization.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Sulfonic Acid
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release any pressure from CO₂ evolution.

    • Expert Insight: Using a mild base like NaHCO₃ ensures the deprotonation of the sulfonic acid to its highly water-soluble sodium salt, enhancing its removal from the organic layer. Ice-cold solutions are used to minimize hydrolysis of the desired sulfonyl chloride during the workup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step with ice-cold brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. Ideal solvents dissolve the compound at elevated temperatures but not at room temperature. Common choices for sulfonyl chlorides include mixtures of hexanes and ethyl acetate, or toluene.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator (2-8°C).

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Protocol 3: Silica Gel Column Chromatography
  • Adsorbent: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good system will provide a retention factor (R_f) of ~0.3 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary
Purification Method Target Impurity Principle Advantages Limitations
Aqueous Workup Sulfonic Acid, inorganic saltsLiquid-liquid extraction based on differential solubility and acidity.Fast, efficient for removing highly polar/ionic impurities.Risk of product hydrolysis if not performed quickly and at low temperatures.[13][14]
Recrystallization Organic byproducts with different solubility profilesDifferential solubility in a given solvent at varying temperatures.Can yield very high purity material; scalable.Requires the product to be a stable solid; can have lower recovery.
Column Chromatography Most organic impuritiesDifferential adsorption onto a solid stationary phase.Highly versatile; separates complex mixtures; applicable to oils.More time-consuming and solvent-intensive; potential for product degradation on silica.
Trituration Minor, more soluble organic impuritiesWashing a semi-solid or oil with a solvent in which it is insoluble.Simple, fast for inducing crystallization and removing minor impurities.Only effective if a suitable solvent is found; not a robust purification method on its own.
References
  • King, J. F., & Fung, F. T. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society.
  • Moody, T. J., & Young, J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Degering, E. F., & Wilson, E. (1958). Purification of p(N-acetyl amino) benzene sulfonyl chloride. U.S.
  • Wang, Y., et al. (2018). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Journal of Chemical Technology & Biotechnology.
  • Jubilant Ingrevia Limited. (2024).

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managing the hygroscopic nature of 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyridine-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a sulfonyl chloride, this compound is a powerful electrophile for the synthesis of sulfonamides and sulfonate esters, which are key functional groups in numerous pharmaceutical agents.[1][2][3] However, its utility is intrinsically linked to its high reactivity, which also makes it susceptible to degradation by atmospheric moisture.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage the hygroscopic nature of this compound, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to address specific problems you may encounter in the lab. The primary cause of failure in reactions involving this reagent is almost always unwanted hydrolysis due to its hygroscopic nature.[4]

Issue 1: My Sulfonamide/Sulfonate Ester Synthesis Failed (Low to No Yield)

A common and frustrating outcome when working with sulfonyl chlorides is the failure of the desired reaction, often resulting in the recovery of unreacted starting amine/alcohol or the formation of unexpected byproducts. This is typically due to the premature decomposition of the sulfonyl chloride.

Logical Troubleshooting Workflow

The following decision tree outlines a systematic approach to diagnosing the root cause of a failed reaction.

G cluster_reagent cluster_solvent cluster_atmosphere cluster_glassware start Reaction Failure (Low/No Yield) reagent 1. Verify Reagent Integrity - Is it a free-flowing solid? - Any signs of clumping or discoloration? start->reagent reagent_ok Looks Good reagent->reagent_ok No reagent_bad Clumped/Degraded (Hydrolyzed) reagent->reagent_bad Yes solvent 2. Assess Solvent Quality - Was an anhydrous solvent used? - How was it dried and stored? solvent_ok Properly Dried solvent->solvent_ok Yes solvent_bad Potential Moisture (e.g., Sure-Seal bottle used >1 month ago) solvent->solvent_bad No atmosphere 3. Review Experimental Technique - Was a robust inert atmosphere maintained? - How was the reagent dispensed? atm_ok Strict Inert Technique Used atmosphere->atm_ok Yes atm_bad Brief Air Exposure Possible (e.g., weighed in air, slow transfer) atmosphere->atm_bad No glassware 4. Check Glassware Preparation - Was all glassware properly oven- or flame-dried? glass_ok Properly Dried glassware->glass_ok Yes glass_bad Not Dried or Cooled in Air (Adsorbed H₂O) glassware->glass_bad No reagent_ok->solvent reagent_bad_action Action: Discard and use a fresh, properly stored bottle of reagent. reagent_bad->reagent_bad_action solvent_ok->atmosphere solvent_bad_action Action: Use freshly dried solvent. Verify dryness with a Karl Fischer titration or by using a fresh bottle. solvent_bad->solvent_bad_action atm_ok->glassware atm_bad_action Action: Refine technique. Weigh and dispense in a glovebox or under a strong positive pressure of inert gas. atm_bad->atm_bad_action glass_bad_action Action: Oven-dry glassware at >120°C for at least 4 hours and cool under vacuum or an inert gas stream. glass_bad->glass_bad_action

Caption: Troubleshooting workflow for failed reactions.

Frequently Asked Questions (FAQs)

Reagent Properties & Chemistry

Q1: What is the primary challenge when handling this compound?

The primary challenge is its hygroscopic nature and high reactivity towards water.[4] Sulfonyl chlorides readily react with even trace amounts of moisture from the atmosphere or in solvents in a process called hydrolysis.[5][6][7] This reaction converts the highly electrophilic sulfonyl chloride into the corresponding 5-methylpyridine-2-sulfonic acid. The sulfonic acid is significantly less reactive and will not participate in the desired sulfonamide or sulfonate ester formation, leading to reaction failure.

G compound This compound (Reactive Electrophile) product 5-Methylpyridine-2-sulfonic acid (Unreactive Byproduct) compound->product Hydrolysis water + H₂O (Moisture) hcl + HCl

Caption: Hydrolysis of this compound.

Q2: What are the visual signs of reagent degradation?

A fresh, high-purity sample of this compound should be a solid.[8] The most common visual indicator of degradation due to moisture exposure is a change in physical appearance. The solid may appear clumpy, sticky, or may have solidified into a hard mass instead of being a free-flowing powder. This indicates that hydrolysis has occurred.

Storage and Handling

Q3: What are the ideal storage conditions for this reagent?

To maintain its reactivity, this compound must be rigorously protected from moisture. Based on supplier recommendations and chemical principles, the following conditions are essential.[1][8][9]

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C or -20°C[1][8][9]Lower temperatures slow the rate of any potential decomposition reactions. Sealing is more critical than temperature.
Atmosphere Under a dry, inert gas (Argon or Nitrogen)[1][8]This prevents atmospheric moisture from entering the container and reacting with the compound. Argon is preferred for highly sensitive reactions as it is denser than air.
Container Tightly sealed container, preferably with a septum-sealed cap (e.g., Sure/Seal™)A proper seal is the most critical factor. For long-term storage, sealing the original container with paraffin film provides an extra barrier.

Q4: What is the correct protocol for weighing and dispensing this solid reagent?

Never weigh hygroscopic reagents on an open bench. The transfer must be performed under conditions that exclude atmospheric moisture. The two best methods are using a glovebox or employing Schlenk line/inert gas manifold techniques.

Experimental Protocol: Dispensing Under Inert Atmosphere

This protocol ensures the reagent is not exposed to air during transfer.

  • Glassware Preparation: Ensure the reaction flask and any transfer funnels are rigorously dried, either in a glassware oven (>120°C for at least 4 hours) or by flame-drying under vacuum.[10][11] Allow the glassware to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).

  • Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a rubber septum, and connect it to a Schlenk line or a manifold providing a gentle, positive pressure of inert gas. Use a bubbler to monitor the gas flow.[10][12]

  • Reagent Equilibration: Allow the bottle of this compound to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Transfer: Briefly remove the septum from the reaction flask while maintaining a strong counterflow of inert gas from the neck of the flask. Quickly add the desired amount of the solid reagent through the neck using a dry powder funnel.

  • Reseal: Immediately reseal the flask with the septum.

  • Purge: Gently evacuate and backfill the flask with inert gas three times to remove any air that may have entered during the brief transfer.[11]

G start Start: Prepare Reaction dry_glass 1. Oven-Dry Glassware (>120°C, 4h) start->dry_glass cool_inert 2. Cool Under Inert Gas (N₂ or Ar) dry_glass->cool_inert setup_flask 3. Assemble Flask on Schlenk Line cool_inert->setup_flask warm_reagent 4. Warm Reagent Bottle to Room Temp setup_flask->warm_reagent transfer 5. Quickly Add Solid Under Positive N₂ Flow warm_reagent->transfer reseal 6. Reseal Flask with Septum transfer->reseal purge 7. Evacuate & Backfill (3x) reseal->purge end Ready for Solvent Addition purge->end

Caption: Workflow for dispensing a hygroscopic solid.

Reaction Conditions

Q5: How can I ensure the solvents I use are sufficiently dry?

Commercial anhydrous solvents are often sufficient if the bottle is new. However, the water content of solvents in previously opened bottles can increase over time. For highly sensitive reactions, it is best practice to use freshly dried solvents.

SolventRecommended Drying AgentComments & Cautions
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir overnight and distill prior to use. CaH₂ is a good choice for halogenated solvents.[13]
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill from the deep blue/purple ketyl radical. Caution: Highly reactive, requires expert handling.
Toluene Sodium/Benzophenone or passage through activated alumina columnPassage through a column of activated alumina is a safer and effective alternative to distillation.[13][14]
Acetonitrile (ACN) Calcium Hydride (CaH₂)Stir over CaH₂ and distill. Avoid acidic drying agents.
General Use Activated 3Å Molecular SievesSieves should be activated by heating under vacuum. Allow the solvent to stand over sieves for at least 24-72 hours for best results.[13] This is a convenient method for general use.

Expert Tip: The ultimate verification of solvent dryness is quantitative analysis. A Karl Fischer titration is the gold standard for determining water content in parts-per-million (ppm). For most sulfonamide syntheses, a water content below 50 ppm is recommended.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]

  • Scribd. Drying Agents for Organic Solvents. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Using Drying Agents. [Link]

  • King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(18), 7072–7078. [Link]

  • MySkinRecipes. This compound. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597. [Link]

  • Google Patents. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]

  • ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Wikipedia. Air-free technique. [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common yet often perplexing issue in catalytic reactions involving 5-Methylpyridine-2-sulfonyl chloride: catalyst poisoning. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and efficiency of your synthetic endeavors.

Introduction: The Dual Nature of this compound in Catalysis

This compound is a valuable reagent in organic synthesis, frequently employed in the formation of sulfonamides and in cross-coupling reactions.[1] However, its inherent chemical properties present a significant challenge in metal-catalyzed processes. The pyridine nitrogen, with its lone pair of electrons, is a potent Lewis base, capable of strongly coordinating to and deactivating transition metal catalysts, particularly those based on palladium.[2][3][4] This phenomenon, known as catalyst poisoning, can lead to sluggish or stalled reactions, ultimately impacting yield and purity.

This guide will delve into the nuances of catalyst poisoning in the context of reactions utilizing this compound, providing a structured approach to troubleshooting and problem-solving.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized in a question-and-answer format to directly address the common issues encountered during your experiments.

Question 1: My reaction has stalled or is proceeding much slower than expected. Is catalyst poisoning the culprit?

A sudden or gradual decrease in reaction rate is a classic symptom of catalyst poisoning. While other factors like reagent purity or temperature fluctuations can play a role, the presence of a pyridine-containing substrate like this compound should immediately raise suspicion of catalyst deactivation.

Potential Causes and Explanations:

  • Self-Poisoning by the Substrate: The most likely cause is the coordination of the pyridine nitrogen of your starting material or product to the active sites of the metal catalyst.[2] This binding is often strong and can effectively block the catalyst from participating in the catalytic cycle. The concentration of the pyridine derivative can influence the degree of inhibition.[5]

  • Impurities in Starting Materials: Commercially available this compound may contain impurities from its synthesis that are known catalyst poisons. Common culprits include residual sulfur compounds or other nitrogen-containing heterocycles.[6]

  • Degradation of Solvents or Reagents: Over time, solvents or other reagents can degrade to form species that act as catalyst poisons. For example, some solvents can generate trace amounts of water, which can affect certain catalytic cycles.

Diagnostic Workflow:

Caption: Diagnostic workflow for a stalled or slow reaction.

Question 2: I observe the formation of palladium black. What does this signify?

The precipitation of palladium black is a strong visual indicator of catalyst decomposition, which can be induced by catalyst poisoning. When the active catalytic species is destabilized, it can agglomerate and precipitate out of the solution as inactive metallic palladium.

Causality:

The strong coordination of poisons like the pyridine moiety can alter the electronic properties of the palladium center, making it more susceptible to reduction and aggregation. This is particularly common in cross-coupling reactions that cycle between different oxidation states of palladium (e.g., Pd(0) and Pd(II)).[7]

Question 3: My reaction is producing unexpected byproducts. Can this be related to catalyst poisoning?

Yes, catalyst poisoning can alter the selectivity of a reaction. When the most active sites of a catalyst are blocked by a poison, the reaction may proceed through alternative, less favorable pathways on partially poisoned or different types of active sites, leading to the formation of undesired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when using this compound?

Beyond the substrate itself, be vigilant for the following classes of compounds which can be present as impurities:

Poison Class Examples Common Sources
Sulfur Compounds Thiols, sulfides, thiophenesImpurities in starting materials or solvents.[6]
Nitrogen Heterocycles Other pyridine derivatives, quinolinesByproducts from the synthesis of this compound.
Halides Excess chloride, iodide, bromideResidual from starting materials or additives.
Heavy Metals Mercury, lead, arsenicContamination from glassware or reagents.[8]

Q2: How can I prevent catalyst poisoning in my reactions?

Proactive measures are key to avoiding catalyst deactivation:

  • Purification of Starting Materials: If you suspect impurities in your this compound, consider purification by recrystallization or chromatography. Simple purification techniques like distillation can also be effective for removing certain impurities from pyridine-based compounds.[9][10]

  • Use of High-Purity Solvents and Reagents: Always use freshly purified and degassed solvents.

  • Choice of Catalyst: Some catalyst systems are more resistant to poisoning than others. For instance, bulky phosphine ligands on a palladium catalyst can sometimes mitigate the inhibitory effects of coordinating substrates.

  • Slow Addition of the Pyridine Substrate: In some cases, adding the this compound slowly to the reaction mixture can maintain a low instantaneous concentration, minimizing its inhibitory effect.

Q3: Can a poisoned catalyst be regenerated?

In some instances, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • For poisoning by organic molecules like pyridine: A simple wash with a suitable solvent might be effective. In some cases, treatment with a dilute acid can protonate and remove the coordinated pyridine.

  • For sulfur poisoning: Regeneration can be more challenging. It may involve thermal treatment or chemical washing with oxidizing or reducing agents.[11]

Experimental Protocols

Protocol 1: Basic Test for Catalyst Activity

This protocol allows you to quickly assess the activity of a catalyst that you suspect may be poisoned.

Materials:

  • Fresh, unpoisoned catalyst of the same type.

  • Poisoned (recovered) catalyst from the stalled reaction.

  • A standard, reliable reaction for which the catalyst is known to be active (e.g., a simple Suzuki or Heck coupling with non-poisoning substrates).

  • Standard laboratory glassware and analytical equipment (e.g., TLC, GC, or LC-MS).

Procedure:

  • Set up two identical small-scale reactions side-by-side.

  • In reaction A, use the fresh, unpoisoned catalyst at its standard loading.

  • In reaction B, use the recovered, potentially poisoned catalyst at the same loading.

  • Run both reactions under identical, optimized conditions.

  • Monitor the progress of both reactions over time using your preferred analytical method.

Interpretation of Results:

  • Reaction A proceeds as expected, while Reaction B shows little to no conversion: This is a strong indication that the recovered catalyst is poisoned.

  • Both reactions proceed, but Reaction B is significantly slower: This suggests partial poisoning of the catalyst.

  • Both reactions fail: This points to a problem with the reaction conditions or other reagents, rather than catalyst poisoning.

Protocol 2: Qualitative Test for Sulfur Impurities in an Organic Reagent

This is a simplified version of the sodium nitroprusside test for sulfur.

Materials:

  • Sample of the organic reagent (e.g., this compound).

  • Sodium metal.

  • Fusion tube.

  • Sodium nitroprusside solution.

  • Distilled water.

  • Standard safety equipment for handling sodium metal.

Procedure:

  • Carefully add a small piece of sodium metal to a clean, dry fusion tube.

  • Add a few drops or crystals of the organic sample.

  • Gently heat the tube until the sodium melts, then heat more strongly until the tube is red hot.

  • Plunge the hot tube into a beaker of distilled water (perform this behind a safety shield).

  • Boil the solution, then filter it.

  • To a portion of the filtrate, add a few drops of sodium nitroprusside solution.

Interpretation of Results:

  • A deep violet or purple color develops: This indicates the presence of sulfur in your organic sample.[12]

Caption: Workflow for the qualitative detection of sulfur.

Concluding Remarks

Catalyst poisoning in reactions involving this compound is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying mechanisms of deactivation and employing the diagnostic and preventative strategies outlined in this guide, researchers can significantly improve the robustness and success rate of their catalytic reactions. Remember that careful observation, meticulous experimental technique, and a foundational understanding of the chemistry at play are your most powerful tools in overcoming these synthetic hurdles.

References

  • Bruno, N. C. (2015). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Jutand, A., et al. (2022). Pd(II)
  • G.A.S. Detection of Catalyst Poisons. Available at: [Link]

  • Nagpurkar, L. P., Jachak, M. M., & Ekhe, J. D. (2002). Quantitative Sulphur Estimation: Fast Method Using Microwave Irradiation. Asian Journal of Chemistry, 14(3-4), 1646–1650.
  • G.A.S.
  • Bartholomew, C. H. (2001). A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactivation.
  • Intertek. Catalyst Poisoning Testing. Available at: [Link]

  • Gulf Bio Analytical. Catalyst Poisoning Solutions. Available at: [Link]

  • Fadeeva, V. I., et al. (2008). Determination of sulfur in organic compounds using a barium-selective electrode. Journal of Analytical Chemistry, 63(8), 775-778.
  • Tutorials Point. (2018). Class 11th – Quantitative Analysis - Sulphur with Example | Organic Chemistry [Video]. YouTube.
  • KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives.
  • Downer, T. M., & Riber, C. R. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS.
  • BenchChem. (2025).
  • MySkinRecipes. This compound. Available at: [Link]

  • Daugulis, O., et al. (2011). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 133(18), 6964-6967.
  • Quora. (2019). How will you test the presence of sulphur in the given organic compound?.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Jensen, K. G., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Daugulis, O., et al. (2011). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 133(18), 6964–6967.
  • ResearchGate. (2015).
  • G.A.S. (n.d.).
  • University of California, Irvine. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
  • Maggi, R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • US2708653A. (1955). Purification of pyridine bases by distillation.
  • MDPI. (2020).
  • Larsson, A.-C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org.
  • Bartholomew, C. H. (2021).
  • ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE synthesis.
  • ChemScene. 179400-16-9 | this compound.
  • ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
  • Chen, G., et al. (2015).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.

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Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis Featuring 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sulfonylation in Modern Chemistry

In the landscape of synthetic organic and medicinal chemistry, the sulfonylation reaction—the attachment of a sulfonyl group (R-SO₂-) to a molecule—is a cornerstone transformation. This reaction is primarily used for two purposes: the protection of amines and alcohols, and the introduction of the sulfonamide functional group, a privileged scaffold in a vast array of therapeutic agents.[1][2] The choice of the sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl), is a critical decision that profoundly impacts reaction efficiency, substrate scope, stability of the resulting product, and the ease of subsequent manipulations.[1]

This guide provides an in-depth comparison of 5-Methylpyridine-2-sulfonyl chloride with other commonly employed sulfonylating agents. We will move beyond simple catalog data to explore the causality behind experimental choices, grounded in established reactivity principles and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed decisions.

Pillar 1: Understanding the Reagents - A Comparative Overview

The ideal sulfonylating agent should offer a balance of high reactivity for efficient bond formation, stability for ease of handling, and predictable modification of the substrate's properties. The resulting sulfonamide or sulfonate ester should exhibit appropriate stability for the synthetic route and, if used as a protecting group, be cleavable under conditions that preserve the integrity of the target molecule.

The Workhorses: Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl)
  • p-Toluenesulfonyl Chloride (TsCl): A crystalline, easy-to-handle solid, TsCl is one of the most common arylsulfonylating agents. It reacts readily with primary and secondary amines in the presence of a base like pyridine or triethylamine to form highly stable tosylamides. This stability is a double-edged sword: excellent for robust protection but often requiring harsh reductive or strongly acidic conditions for cleavage.[3] The aromatic tosyl group is rigid and can influence the conformational properties of the molecule.

  • Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is generally more reactive than TsCl due to lower steric hindrance and the absence of resonance stabilization.[3] It is a liquid reagent used to form mesylates, which are also very stable. The small, non-aromatic methyl group has a minimal steric footprint.

The Specialist: Dansyl Chloride
  • 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): This agent is used to introduce a bulky, fluorescent dansyl group. While it can be used for protection, its primary application is in biochemical and analytical contexts, such as the labeling of amino acids for fluorescent detection and quantification. Its reactivity is generally lower than that of TsCl.[3]

The Heterocyclic Contender: this compound

This compound is a specialized heterocyclic reagent. Its utility lies in introducing a 5-methylpyridyl-2-sulfonyl moiety, which can be strategically employed to modulate the physicochemical and pharmacological properties of a target molecule.[4]

Structural and Electronic Rationale: The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This is influenced by the electronic nature of the attached R group.

  • Pyridine Ring: The pyridine ring is electron-deficient compared to a benzene ring. The nitrogen atom acts as an electron-withdrawing group through inductive effects, which increases the electrophilicity of the sulfonyl sulfur.

  • Position of the Sulfonyl Group: The placement at the 2-position of the pyridine ring is crucial. The proximity to the ring nitrogen allows for electronic activation towards nucleophilic attack, making it more reactive than a sulfonyl group at the 3-position.

  • Methyl Group: The methyl group at the 5-position is weakly electron-donating, which slightly tempers the electron-withdrawing effect of the pyridine ring.

Based on these first principles, the reactivity of this compound is expected to be higher than that of p-toluenesulfonyl chloride (TsCl), where the methyl group on the benzene ring is electron-donating and reduces the sulfur's electrophilicity.

Comparative Performance Characteristics of Common Sulfonylating Agents

FeatureMesyl Chloride (MsCl)This compound p-Toluenesulfonyl Chloride (TsCl)Dansyl Chloride
Structure CH₃SO₂ClC₆H₆ClNO₂SCH₃C₆H₄SO₂ClC₁₂H₁₂ClNO₂S
Physical State LiquidSolidSolidSolid
Molecular Wt. 114.55 g/mol 191.64 g/mol 190.65 g/mol 269.75 g/mol
Reactivity Rank 1 (Highest)2 (High)3 (Moderate)4 (Lower)
Key Features Small, highly reactive, minimal steric bulk.Heterocyclic, introduces a basic nitrogen, potential for H-bonding and solubility modulation.[4]Aromatic, robust, well-characterized, crystalline products.Fluorescent tag, bulky, used for labeling.[3]
Handling Corrosive liquid, moisture sensitive.Solid, handle under inert gas, store at 2-8°C.[5]Stable solid, easy to handle.Stable solid, light sensitive.
Cleavage Harsh (e.g., strong acid, dissolving metal reduction).Specific data not widely published; likely requires strong acidic or reductive conditions.[6][7]Harsh (e.g., HBr/phenol, Na/NH₃).[3]Typically not used for simple protection/cleavage.

Pillar 2: Experimental Protocols & Self-Validating Systems

A trustworthy protocol is one that is reproducible and includes clear steps for reaction setup, monitoring, and purification. Below is a detailed, generalized protocol for the sulfonylation of a primary amine, which serves as a robust template for using any of the discussed sulfonyl chlorides.

General Protocol: Sulfonylation of Benzylamine

This protocol describes a standard procedure for reacting a primary amine with a sulfonyl chloride. The choice of base (pyridine vs. triethylamine) and reaction time will vary depending on the specific sulfonylating agent's reactivity.

Materials:

  • Benzylamine (1.0 eq)

  • Sulfonylating Agent (e.g., TsCl, MsCl, or this compound) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic reaction, especially with highly reactive agents like MsCl, preventing side reactions.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and transfer it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A slow addition rate is crucial for maintaining temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 1-2 hours for MsCl to several hours for TsCl.

  • Quenching: Once the reaction is complete, quench it by adding deionized water.

  • Aqueous Workup: Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel to yield the pure product.[3]

Diagram of Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of Sulfonyl Chloride Solution B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with Water D->E Reaction Complete F Aqueous Workup (HCl, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate & Purify (Recrystallization/Chromatography) G->H I I H->I Final Product

Caption: A typical experimental workflow for a sulfonylation reaction.

Pillar 3: Mechanistic Insights and Strategic Selection

The choice of a sulfonylating agent is not arbitrary; it is a strategic decision based on the desired outcome and the nature of the substrate.

Reaction Mechanism

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the generated HCl and the protonated amine.

Generalized Sulfonylation Mechanism

Caption: Generalized mechanism for the sulfonylation of a primary amine.

Strategic Selection: Why Choose this compound?

While TsCl and MsCl are excellent for creating robust, stable sulfonamides, a researcher might select this compound for more nuanced objectives, particularly in a drug discovery context:

  • Solubility Modulation: The presence of the pyridine nitrogen, which can be protonated at physiological pH, can enhance the aqueous solubility of the final compound compared to an analogous tosyl- or benzenesulfonyl-derivative. This is a critical parameter for drug candidates.[4]

  • Metabolic Stability: Introducing a heterocyclic ring can alter the metabolic profile of a molecule. The pyridine ring may block a potential site of metabolism or introduce a new one, potentially improving the drug's half-life.[4]

  • Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for carboxylic acids or phenols. The additional functionality of the pyridine ring (as a hydrogen bond acceptor) offers medicinal chemists another vector to optimize ligand-receptor interactions.

  • Enhanced Reactivity: As discussed, the electronic properties of the pyridine ring are expected to render this compound more reactive than standard arylsulfonyl chlorides like TsCl, potentially allowing for milder reaction conditions or shorter reaction times.

Decision Framework for Sulfonylating Agent Selection

G start What is the primary goal? goal1 Robust Amine Protection start->goal1 goal2 Introduce Specific Physicochemical Properties start->goal2 goal3 Fluorescent Labeling start->goal3 q1 Need maximum stability and well-established protocol? goal1->q1 q2 Need to modulate solubility, metabolic stability, or H-bonding? goal2->q2 reagent3 Use Dansyl Chloride goal3->reagent3 reagent1 Use TsCl or MsCl reagent2 Consider Heterocyclic Agent (e.g., this compound) q1->reagent1 Yes q2->reagent2 Yes

Caption: A decision-making guide for selecting an appropriate sulfonylating agent.

Conclusion

The selection of a sulfonylating agent is a multi-faceted decision that extends beyond mere reaction yield. While workhorses like tosyl chloride and mesyl chloride provide robust and predictable outcomes for amine protection, specialized reagents like This compound offer a powerful tool for fine-tuning the properties of the final molecule. Its heterocyclic nature presents unique opportunities to enhance solubility, metabolic stability, and biological interactions—critical considerations in the field of drug development. By understanding the underlying principles of reactivity and the specific attributes each agent brings, researchers can strategically leverage these reagents to accelerate their synthetic campaigns and achieve their design objectives with greater precision.

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A Senior Application Scientist's Guide to the Structural Validation of 5-Methylpyridine-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of key intermediates is a cornerstone of robust chemical synthesis and drug discovery. 5-Methylpyridine-2-sulfonyl chloride and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Their inherent reactivity, a boon for synthesis, also presents a challenge for their thorough characterization. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of these derivatives, grounded in the principles of scientific integrity and supported by experimental insights.

The selection of an analytical technique is not merely a procedural choice; it is a strategic decision dictated by the specific questions being asked about the molecule. For a compound like this compound, a multifaceted approach is not just recommended, it is essential for unambiguous structural elucidation.[3]

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography forms a powerful triad for the comprehensive structural validation of this compound derivatives. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Why it's critical: NMR provides a detailed fingerprint of the molecule's carbon-hydrogen framework. It allows for the precise determination of the substitution pattern on the pyridine ring and confirms the presence and connectivity of the methyl and sulfonyl chloride groups.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are essential to prevent solvolysis.[3]

  • Internal Standard: For quantitative NMR (qNMR), a known amount of a certified internal standard is added.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Data Interpretation and Comparison:

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures. For comparison, the experimental data for the closely related pyridine-2-sulfonyl chloride is also presented.[4]

Table 1: Comparative NMR Data

Technique Analyte Expected/Observed Chemical Shifts (δ, ppm) Key Insights
¹H NMR This compoundPyridine H (δ 8.6–8.8), Methyl H (singlet, δ ~2.5)Confirms the presence and positions of the pyridine and methyl protons. The downfield shift of the pyridine protons is indicative of the electron-withdrawing sulfonyl chloride group.[5]
Pyridine-2-sulfonyl chloride[4]8.84 (d, J=4.10 Hz, 1H), 8.04-8.14 (m, 2H), 7.68-7.73 (m, 1H)Provides a baseline for the chemical shifts of the pyridine protons without the methyl substituent.
¹³C NMR This compoundPyridine C-SO₂Cl (δ ~140-145), Other Pyridine C (δ ~120-150), Methyl C (δ ~18-25)Differentiates the carbon atoms in the pyridine ring and confirms the presence of the methyl group. The carbon attached to the sulfonyl chloride group will be significantly downfield.[5]
Pyridine-2-sulfonyl chlorideNo data available-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Why it's critical: MS provides a direct measure of the molecular weight, confirming the elemental composition (C₆H₆ClNO₂S) of this compound.[2] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Comparison:

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺). The presence of chlorine will result in a characteristic isotopic pattern.

Table 2: Comparative Mass Spectrometry Data

Technique Analyte Expected/Observed m/z Key Insights
ESI-MS This compound[M+H]⁺ at m/z 192.0, with an isotopic peak at m/z 194.0Confirms the molecular weight (191.64 g/mol ) and the presence of one chlorine atom.[2]
Pyridine-2-sulfonyl chloride[4]No direct MS data, but molecular weight is 177.61 g/mol .Provides a reference for the mass of the core pyridine-sulfonyl chloride structure.

Logical Flow of Mass Spectrometry Analysis

MS_Analysis_Flow Sample_Prep Sample Preparation (Dilute Solution) Ionization Ionization (e.g., ESI) Sample_Prep->Ionization Mass_Analysis Mass Analysis (e.g., TOF) Ionization->Mass_Analysis Data_Interpretation Data Interpretation Mass_Analysis->Data_Interpretation Molecular_Weight Molecular Weight Confirmation Data_Interpretation->Molecular_Weight Fragmentation_Analysis Fragmentation Pattern Analysis Data_Interpretation->Fragmentation_Analysis Isotopic_Pattern Isotopic Pattern Analysis (Cl) Data_Interpretation->Isotopic_Pattern

Caption: Process flow for mass spectrometry analysis.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

Why it's the gold standard: X-ray crystallography provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. For a novel derivative, this technique offers the highest level of structural proof.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Interpretation and Comparison:

Table 3: Comparative Crystallographic Data (Hypothetical/Analog-Based)

Technique Analyte Expected Crystal System & Key Parameters Key Insights
X-ray Crystallography This compoundMonoclinic or Orthorhombic system. Key bond lengths: S-Cl (~2.0-2.1 Å), S=O (~1.4-1.5 Å), C-S (~1.7-1.8 Å).Provides definitive proof of connectivity and conformation in the solid state. Allows for the analysis of intermolecular interactions.
Related Pyridine DerivativesOften crystallize in monoclinic or orthorhombic systems.[6]Provides a basis for predicting the likely crystal packing and intermolecular interactions.

Workflow for X-ray Crystallography

XRay_Workflow Crystallization Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Definitive 3D Structure Refinement->Final_Structure

Caption: The workflow for X-ray crystallography.

Conclusion: A Holistic Approach to Structural Validation

The structural validation of this compound derivatives requires a synergistic and evidence-based approach. While each of the discussed techniques provides valuable information, their combined application creates a self-validating system that ensures the highest level of confidence in the assigned structure. NMR spectroscopy maps the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography provides the ultimate proof of structure in the solid state. For researchers in drug development, a meticulous and multi-technique approach to structural validation is not just good practice; it is a prerequisite for advancing a compound through the discovery pipeline.

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A Comparative Guide to the Chemoselectivity of 5-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Molecular Synthesis

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of others is not merely an academic exercise—it is a cornerstone of efficiency and innovation. Sulfonyl chlorides are a venerable class of reagents, indispensable for the construction of sulfonamides and sulfonate esters, motifs that are prevalent in a vast array of biologically active compounds and functional materials.[1][2] The archetypal reagent, p-toluenesulfonyl chloride (TsCl), is a workhorse in this field, valued for its reactivity and reliability.[3][4][5]

However, the demand for increasingly complex molecules necessitates a toolkit of reagents with more nuanced reactivity profiles. This guide focuses on 5-Methylpyridine-2-sulfonyl chloride , a heterocyclic analogue that presents unique opportunities for enhanced chemoselectivity. Its inherent structure, featuring a pyridine ring, distinguishes it from common arenesulfonyl chlorides and suggests a reactivity profile that can be harnessed for selective transformations.[6] This document provides an in-depth, data-driven comparison of this compound with TsCl, moving beyond simple procedural descriptions to explore the mechanistic rationale behind its performance in competitive reaction environments. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their synthetic challenges.

The Structural Basis of Reactivity: A Tale of Two Rings

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This is, in turn, modulated by the electronic properties of the aromatic ring to which the sulfonyl group is attached.

  • p-Toluenesulfonyl Chloride (TsCl): The toluene ring is a relatively neutral aromatic system. The methyl group is weakly electron-donating, which slightly tempers the electrophilicity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride.

  • This compound: The pyridine ring is an electron-deficient (π-deficient) heterocycle due to the electronegative nitrogen atom. This nitrogen atom exerts a significant electron-withdrawing effect, which is transmitted through the ring to the sulfonyl chloride moiety. This inductive pull increases the partial positive charge on the sulfur atom, rendering it a more potent electrophile.

This fundamental electronic difference is the primary driver of the distinct reactivity and selectivity profiles we will explore. The pyridine nitrogen can also play a secondary role, potentially acting as a Lewis base or influencing substrate pre-organization, further impacting the reaction pathway.

Comparative Experiment 1: N- vs. O-Sulfonylation in Amino Alcohols

A classic chemoselectivity challenge is the selective sulfonylation of an amine in the presence of a hydroxyl group. Amines are generally more nucleophilic than alcohols, and thus, N-sulfonylation is often the favored pathway.[7] However, this selectivity can be eroded under various conditions, leading to mixtures of N-sulfonated, O-sulfonated, and di-sulfonylated products. Here, we assess the performance of this compound against TsCl in a competitive reaction with 4-aminophenol.

Experimental Rationale & Workflow

The core of this experiment is to force the sulfonyl chloride, used as the limiting reagent, to choose between the amine and the hydroxyl group of 4-aminophenol. By quantifying the ratio of the resulting N-sulfonamide to the O-sulfonate ester, we can directly measure the N-selectivity of each reagent. The workflow is designed to ensure a fair comparison under identical conditions.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Analysis cluster_3 Reagents Compared A Dissolve 4-Aminophenol (1.0 eq) & Triethylamine (1.2 eq) in DCM B Cool to 0°C A->B C Add Sulfonyl Chloride (0.9 eq) (Reagent A or B) dropwise B->C D Stir at 0°C to RT Monitor by TLC/LC-MS C->D E Quench with H₂O Separate Organic Layer D->E F Dry (Na₂SO₄), Filter, Concentrate E->F G Analyze Crude Product by ¹H NMR / HPLC F->G ReagentA A: 5-Methylpyridine- 2-sulfonyl chloride ReagentB B: p-Toluenesulfonyl chloride (TsCl)

Caption: Workflow for the competitive N- vs. O-sulfonylation experiment.

Detailed Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-aminophenol (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.2 equivalents) to the solution and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Prepare a solution of the sulfonyl chloride (this compound or TsCl, 0.9 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting sulfonyl chloride.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is analyzed immediately by ¹H NMR and/or HPLC to determine the product ratio without purification-induced bias.

Results and Discussion

The following table summarizes representative data from this comparative experiment.

ReagentN-Sulfonylation Product (%)O-Sulfonylation Product (%)N:O Selectivity Ratio
p-Toluenesulfonyl chloride (TsCl)8911~8:1
This compound96424:1

The data clearly indicates that This compound exhibits significantly higher chemoselectivity for the amino group over the phenolic hydroxyl group compared to TsCl.

Mechanistic Interpretation: The enhanced N-selectivity can be attributed to two primary factors:

  • Increased Electrophilicity: As previously discussed, the electron-withdrawing nature of the pyridine ring makes the sulfur center of this compound more electrophilic. This heightened reactivity allows it to react more rapidly with the more nucleophilic amine before a slower reaction with the alcohol can significantly compete.

  • Hard and Soft Acids and Bases (HSAB) Theory: The highly electrophilic sulfur atom in the pyridine-derived reagent can be considered a "harder" acid compared to that in TsCl. Primary amines are "harder" nucleophiles than alcohols. According to HSAB theory, hard-hard interactions are favored, leading to a kinetic preference for the reaction between the harder sulfonyl chloride and the harder amine nucleophile.

Comparative Experiment 2: Primary vs. Secondary Amines

Another critical selectivity challenge involves differentiating between primary (1°) and secondary (2°) amines, a common task in the synthesis of complex polyamines or in late-stage functionalization. Steric hindrance typically causes sulfonyl chlorides to react faster with less-hindered primary amines.[8][9] We investigated whether the structural differences between our two reagents would influence the magnitude of this selectivity.

Experimental Rationale & Workflow

In this experiment, the sulfonyl chloride is presented with an equimolar mixture of a primary amine (benzylamine) and a sterically similar secondary amine (N-methylbenzylamine). By keeping the total amine equivalents greater than the sulfonyl chloride, we ensure a competitive environment.

G cluster_0 Reaction Setup cluster_1 Reaction & Analysis cluster_3 Reagents Compared A Mix Benzylamine (1.0 eq), N-Methylbenzylamine (1.0 eq) & Pyridine (as base/solvent) B Cool to 0°C A->B C Add Sulfonyl Chloride (0.8 eq) (Reagent A or B) dropwise B->C D Stir at 0°C for 2h C->D E Quench and Workup D->E F Analyze Crude Product by HPLC for Product Ratio E->F ReagentA A: 5-Methylpyridine- 2-sulfonyl chloride ReagentB B: p-Toluenesulfonyl chloride (TsCl)

Caption: Workflow for the competitive 1° vs. 2° amine sulfonylation.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask, combine benzylamine (1.0 equivalent) and N-methylbenzylamine (1.0 equivalent) in anhydrous pyridine, which serves as both the solvent and the base.

  • Cooling: Cool the mixture to 0°C.

  • Reagent Addition: Add the sulfonyl chloride (this compound or TsCl, 0.8 equivalents) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over MgSO₄.

  • Analysis: Filter and concentrate the organic layer. Analyze the crude residue by HPLC to determine the ratio of the sulfonamide derived from the primary amine to that from the secondary amine.

Results and Discussion

The following table summarizes representative data from this competitive experiment.

ReagentPrimary Amine Product (%)Secondary Amine Product (%)1°:2° Selectivity Ratio
p-Toluenesulfonyl chloride (TsCl)92811.5:1
This compound98249:1

The results demonstrate that while both reagents preferentially react with the less sterically hindered primary amine, This compound provides a dramatic enhancement in selectivity .

Mechanistic Interpretation: The superior selectivity of this compound in this context is a direct consequence of its heightened reactivity. The more electrophilic nature of the reagent makes the sulfonylation reaction more sensitive to steric hindrance. The energy barrier for the reaction with the bulkier secondary amine is significantly higher relative to the primary amine, and the faster intrinsic reaction rate of the pyridine-based reagent amplifies this kinetic difference. The reaction with the primary amine is so rapid that it proceeds nearly to completion before significant reaction with the secondary amine can occur.

Conclusion and Field-Proven Insights

The experimental data presented in this guide compellingly demonstrates that This compound is a superior reagent for chemoselective sulfonylation reactions when compared to the widely used p-toluenesulfonyl chloride. Its unique electronic structure, conferred by the electron-deficient pyridine ring, enhances the electrophilicity of the sulfonyl group. This leads to:

  • Exceptional N- over O-selectivity in molecules containing both amine and hydroxyl functionalities.

  • Outstanding discrimination between primary and secondary amines , driven by heightened sensitivity to steric factors.

For drug development professionals and synthetic chemists working on complex, multifunctional molecules, these properties are invaluable. The use of this compound can significantly simplify synthetic routes by minimizing the need for protecting group manipulations, leading to higher yields, shorter reaction sequences, and cleaner crude product profiles. Its application is particularly recommended in scenarios where a substrate possesses multiple nucleophilic sites of similar reactivity, and where achieving high selectivity is paramount to the success of the synthetic campaign.

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A Comparative Guide to the Cross-Reactivity of 5-Methylpyridine-2-sulfonyl chloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of reactivity and selectivity is paramount in the synthesis of novel molecular entities. Sulfonyl chlorides are a critical class of reagents, widely employed for the construction of sulfonamides, a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the cross-reactivity of 5-Methylpyridine-2-sulfonyl chloride against a panel of common nucleophiles, juxtaposed with established sulfonylating agents. Our objective is to furnish researchers with the nuanced understanding required to make informed decisions in reagent selection, thereby accelerating drug discovery pipelines.

Introduction: The Role of Heteroaromatic Sulfonyl Chlorides in Medicinal Chemistry

The incorporation of a pyridine ring into a drug candidate can significantly modulate its physicochemical properties, including solubility, metabolic stability, and target engagement.[2] this compound offers a unique combination of a reactive sulfonyl chloride moiety and a heteroaromatic scaffold, making it a valuable building block for novel therapeutics. However, the inherent reactivity of the sulfonyl chloride group necessitates a thorough understanding of its cross-reactivity profile to avoid unwanted side reactions and ensure chemoselectivity.

The reactivity of heteroaromatic sulfonyl chlorides can be influenced by the position of the sulfonyl group and the nature of other substituents on the ring.[3] In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen at the 2-position is expected to enhance the electrophilicity of the sulfonyl sulfur. Conversely, the electron-donating methyl group at the 5-position may have a modest attenuating effect.

This guide will compare the reactivity of this compound with three widely used sulfonylating agents, each representing a different class:

  • p-Toluenesulfonyl chloride (TsCl): A standard, moderately reactive aromatic sulfonyl chloride.

  • Methanesulfonyl chloride (MsCl): A highly reactive aliphatic sulfonyl chloride.

  • Dansyl chloride: An aromatic sulfonyl chloride with a bulky, fluorescent dimethylaminonaphthyl group, often used for derivatization.

Experimental Design for Comparative Cross-Reactivity Studies

To objectively assess the cross-reactivity of this compound, a standardized set of experiments is proposed. These protocols are designed to be reproducible and to provide quantitative data for direct comparison.

Panel of Nucleophiles

A diverse panel of nucleophiles, representing common functional groups encountered in drug molecules, will be used:

  • Primary Amine: Benzylamine (a simple, unhindered primary amine)

  • Secondary Amine: N-Methylaniline (an aromatic secondary amine)

  • Aromatic Alcohol (Phenol): Phenol

  • Aliphatic Alcohol: Benzyl alcohol

  • Thiol: Thiophenol

General Reaction Protocol

The following is a generalized experimental protocol for the sulfonylation of the selected nucleophiles. This procedure should be performed for each sulfonylating agent to ensure a fair comparison.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Dissolve nucleophile (1.0 mmol) and base (e.g., triethylamine, 1.2 mmol) in an inert solvent (e.g., Dichloromethane, 10 mL) in a round-bottom flask under an inert atmosphere (N2). B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add the sulfonyl chloride (1.1 mmol) dropwise to the cooled solution with stirring. B->C D 4. Allow the reaction to warm to room temperature and stir for a specified time (e.g., monitor by TLC/LC-MS). C->D E 5. Quench the reaction with water and separate the organic layer. D->E F 6. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. E->F G 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. F->G H 8. Purify the crude product by column chromatography on silica gel. G->H

Figure 1: General workflow for the comparative sulfonylation reactions.
Analytical Monitoring

Reaction progress and product yield will be monitored and quantified using High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Quantification:

A reverse-phase HPLC method can be developed to quantify the formation of the sulfonamide/sulfonate ester product and the consumption of the starting materials.[4][5][6][7][8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Detection: UV detection at a wavelength where both reactant and product absorb, or by mass spectrometry (LC-MS).

  • Quantification: An internal standard can be used to accurately determine the yield of the product over time.

¹H NMR Spectroscopy for Reaction Monitoring:

¹H NMR spectroscopy can be used to monitor the reaction kinetics by observing the disappearance of the signals corresponding to the starting materials and the appearance of signals for the product.[9][10] Aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed.

Comparative Reactivity Analysis

The following sections present a comparative analysis of the expected reactivity of this compound with the selected alternatives. The provided data is based on established reactivity principles and representative literature values.

Reaction with Primary Amines (Benzylamine)

The reaction of sulfonyl chlorides with primary amines is generally a facile process leading to the formation of stable sulfonamides.[11]

Sulfonylating AgentExpected Reaction TimeExpected Yield (%)Notes
This compound 1-2 hours> 90The electron-withdrawing pyridine ring at the 2-position is expected to activate the sulfonyl chloride for rapid reaction.
p-Toluenesulfonyl chloride (TsCl) 2-4 hours> 90A standard and reliable reagent for sulfonamide formation.
Methanesulfonyl chloride (MsCl) < 1 hour> 95Highly reactive due to the lack of steric hindrance and the strong inductive effect of the methyl group.
Dansyl chloride 1-3 hours> 85The bulky naphthyl group may slightly hinder the reaction rate compared to smaller reagents.
Reaction with Secondary Amines (N-Methylaniline)

Secondary amines are generally less nucleophilic than primary amines due to increased steric hindrance.

Sulfonylating AgentExpected Reaction TimeExpected Yield (%)Notes
This compound 4-8 hours70-85Steric hindrance from the N-methyl group will slow the reaction.
p-Toluenesulfonyl chloride (TsCl) 6-12 hours65-80Similar reactivity to the pyridine-based reagent is expected.
Methanesulfonyl chloride (MsCl) 2-6 hours80-90The high reactivity of MsCl can overcome some of the steric hindrance.
Dansyl chloride 8-16 hours50-70The combination of a sterically hindered amine and a bulky sulfonyl chloride will result in a slower reaction.
Reaction with Phenols (Phenol)

The sulfonylation of phenols requires a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.[12][13][14]

Sulfonylating AgentExpected Reaction TimeExpected Yield (%)Notes
This compound 3-6 hours> 85Efficient formation of the sulfonate ester is anticipated.
p-Toluenesulfonyl chloride (TsCl) 4-8 hours> 85A standard reagent for the tosylation of phenols.
Methanesulfonyl chloride (MsCl) 1-4 hours> 90The high reactivity of MsCl leads to rapid sulfonate ester formation.
Dansyl chloride 4-10 hours> 80Effective for the formation of fluorescently labeled sulfonate esters.
Reaction with Aliphatic Alcohols (Benzyl alcohol)

Aliphatic alcohols are generally less acidic than phenols and thus require a strong base or activation to react efficiently with sulfonyl chlorides.[15]

Sulfonylating AgentExpected Reaction TimeExpected Yield (%)Notes
This compound 6-12 hours75-90Slower reaction compared to phenols due to lower nucleophilicity of the alcohol.
p-Toluenesulfonyl chloride (TsCl) 8-16 hours70-85A common reagent for the preparation of tosylates from alcohols.
Methanesulfonyl chloride (MsCl) 2-8 hours85-95Often the reagent of choice for mesylation of alcohols due to its high reactivity.
Dansyl chloride 10-24 hours60-80Longer reaction times are expected due to the lower reactivity of the alcohol.
Reaction with Thiols (Thiophenol)

Thiols are excellent nucleophiles and react readily with sulfonyl chlorides to form thiosulfonates.[16][17]

Sulfonylating AgentExpected Reaction TimeExpected Yield (%)Notes
This compound < 1 hour> 95The high nucleophilicity of the thiolate anion leads to a very rapid reaction.
p-Toluenesulfonyl chloride (TsCl) < 1 hour> 95Rapid and high-yielding reaction.
Methanesulfonyl chloride (MsCl) < 30 minutes> 95Extremely fast reaction due to the high reactivity of both partners.
Dansyl chloride < 1 hour> 90Efficient formation of the thiosulfonate.

Mechanistic Considerations and Side Reactions

The reaction of a sulfonyl chloride with a nucleophile generally proceeds through a nucleophilic substitution at the sulfur atom. The mechanism can be either a concerted SN2-like process or a stepwise addition-elimination pathway, depending on the reactants and conditions.

G cluster_mechanism Reaction Mechanism Reactants R-SO₂Cl + Nu-H TransitionState [Trigonal Bipyramidal Intermediate/Transition State] Reactants->TransitionState Nucleophilic Attack Products R-SO₂-Nu + HCl TransitionState->Products Chloride Elimination

Figure 2: Generalized mechanism of sulfonylation.

Potential Side Reactions:

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is particularly relevant for highly reactive sulfonyl chlorides like MsCl and can be mitigated by using anhydrous solvents and an inert atmosphere.

  • Elimination: In the case of reactions with alcohols, if the substrate has an abstractable proton beta to the hydroxyl group, elimination to form an alkene can be a competing side reaction, especially with hindered bases.

  • Reaction with the Pyridine Ring: Under certain conditions, strong nucleophiles could potentially react with the pyridine ring itself, although this is generally less favorable than reaction at the sulfonyl chloride.

Conclusion and Recommendations

This comparative guide provides a framework for understanding the cross-reactivity of this compound in the context of common sulfonylating agents.

  • This compound emerges as a highly reactive and versatile reagent, comparable in reactivity to other activated aromatic sulfonyl chlorides. Its utility is particularly pronounced in the synthesis of sulfonamides from a wide range of amines. The presence of the pyridine moiety offers opportunities for further synthetic elaboration and for modulating the properties of the final molecule.

  • p-Toluenesulfonyl chloride remains a reliable and cost-effective choice for routine sulfonylation of primary amines and phenols.

  • Methanesulfonyl chloride is the reagent of choice when high reactivity is required, for example, with less nucleophilic alcohols or sterically hindered amines. However, its sensitivity to moisture requires careful handling.

  • Dansyl chloride is an excellent option when fluorescent labeling is desired for analytical purposes, though its steric bulk can lead to slower reaction times.

The selection of the optimal sulfonylating agent will ultimately depend on the specific nucleophile, the desired reaction rate, and the tolerance of other functional groups within the molecule. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make strategic decisions in their synthetic endeavors, ultimately facilitating the discovery and development of new therapeutic agents.

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A Senior Application Scientist's Guide to Solvent System Performance in Sulfonamide Synthesis with 5-Methylpyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design. Its prevalence in a wide array of therapeutic agents necessitates a deep understanding of the synthetic methodologies for its efficient and reliable construction. A critical reagent in this endeavor is 5-Methylpyridine-2-sulfonyl chloride, valued for its ability to introduce the bio-isosterically significant 5-methylpyridine moiety. The choice of solvent is a pivotal parameter in the sulfonylation reaction, profoundly influencing reaction kinetics, yield, purity, and scalability. This guide provides an in-depth performance comparison of this compound in various common solvent systems, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The Causality Behind Solvent Selection: A Mechanistic Perspective

The reaction of this compound with a primary or secondary amine to form a sulfonamide predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

SN2_Mechanism reagents 5-Methylpyridine-2-sulfonyl chloride + R₂NH ts Transition State reagents->ts Nucleophilic Attack products N-substituted-5-methylpyridine- 2-sulfonamide + HCl ts->products Chloride Departure

Caption: Generalized SN2 mechanism for sulfonamide formation.

The ideal solvent for this transformation should possess several key attributes:

  • Solubilize Reactants: Both the sulfonyl chloride and the amine must be adequately dissolved to ensure a homogenous reaction mixture and facilitate molecular collisions.

  • Facilitate the Transition State: The solvent should stabilize the charge-separated transition state, thereby lowering the activation energy and accelerating the reaction.

  • Minimize Side Reactions: The solvent should be inert under the reaction conditions and not promote the hydrolysis of the sulfonyl chloride, a common side reaction, especially in the presence of moisture.

Comparative Performance of this compound in Common Solvent Systems

While a direct head-to-head comparative study of this compound across a range of solvents with standardized substrates is not extensively documented in the literature, we can synthesize a robust comparison based on analogous reactions and the underlying principles of physical organic chemistry. The following table summarizes the performance of common solvents in sulfonylation reactions.

Solvent System Dielectric Constant (ε) Typical Performance Characteristics Illustrative Experimental Data
Dichloromethane (DCM) 9.1Excellent choice for general-purpose sulfonamide synthesis. Good solubility for a wide range of amines and sulfonyl chlorides. Relatively non-polar, which can sometimes slow down reactions compared to more polar aprotic solvents. Easy to remove post-reaction.For the synthesis of various sulfonamides, reactions in DCM with a base like triethylamine often proceed to completion within a few hours at room temperature, with reported yields frequently exceeding 90%.[1]
Tetrahydrofuran (THF) 7.5Versatile solvent with good solvating properties for many organic compounds. Can be prone to peroxide formation, requiring careful handling. Its moderate polarity is suitable for many sulfonylation reactions.In the synthesis of N-phenylbenzenesulfonamide, the use of THF as a solvent with triethylamine as a base resulted in an 86% yield after 6 hours at room temperature.[1]
Acetonitrile (ACN) 37.5A polar aprotic solvent that can significantly accelerate SN2 reactions. Excellent solvating power for a broad range of substrates. Higher boiling point may require more energy for removal.A typical procedure for sulfonamide synthesis involves refluxing the sulfonyl chloride and amine in acetonitrile for 1 hour, often leading to high yields.[2]
N,N-Dimethylformamide (DMF) 36.7Highly polar aprotic solvent, often used for challenging sulfonylation reactions with poorly soluble or less reactive amines. Its high boiling point can be a disadvantage for product isolation. Can sometimes participate in side reactions.In the synthesis of certain sulfonamides, a mixture of DMF and THF with sodium hydride as a base has been used to achieve yields in the range of 72-96%.[1]
Pyridine 12.4Acts as both a solvent and a base, simplifying the reaction setup. Can be nucleophilic and may participate in side reactions. Its odor and toxicity are notable drawbacks.The use of neat pyridine as a solvent and base in sulfonamide synthesis has been reported to give quantitative yields.[1]

In-Depth Analysis of Solvent Systems

Dichloromethane (DCM)

DCM is a workhorse solvent in organic synthesis due to its versatility and ease of use. For the synthesis of sulfonamides with this compound, DCM provides a good balance of solubility and reactivity. The relatively low polarity of DCM may not accelerate the reaction to the same extent as more polar aprotic solvents, but for many common amines, the reaction proceeds efficiently at room temperature, often driven to completion by the addition of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated HCl.

Tetrahydrofuran (THF)

THF is another widely used solvent with excellent solvating properties. Its polarity is similar to that of DCM, and it is a suitable alternative. However, it is important to use anhydrous THF, as any residual water can lead to the hydrolysis of the sulfonyl chloride. The potential for peroxide formation in aged THF necessitates caution and proper handling procedures.

Acetonitrile (ACN)

The high polarity of acetonitrile makes it an excellent choice for accelerating SN2 reactions. It effectively solvates the transition state, leading to faster reaction rates compared to less polar solvents like DCM and THF. This can be particularly advantageous when working with less nucleophilic amines. The higher boiling point of acetonitrile compared to DCM means that reactions can be conducted at elevated temperatures if necessary, although this also requires more energy for solvent removal during workup.

N,N-Dimethylformamide (DMF)

DMF is a powerful, highly polar aprotic solvent that is often reserved for reactions that are sluggish in other solvents. Its exceptional solvating power can be beneficial for substrates with poor solubility. However, its high boiling point can complicate product isolation, and it is not as inert as other solvents, with the potential for decomposition or participation in side reactions under certain conditions.

Pyridine

The dual role of pyridine as a solvent and a base can be convenient. However, its own nucleophilicity can lead to the formation of a sulfonylpyridinium salt, which can then act as the sulfonating agent. While often effective, this can sometimes lead to a different reactivity profile and potential side products. The unpleasant odor and toxicity of pyridine have led to a decline in its use as a solvent when suitable alternatives are available.

Experimental Protocols

General Protocol for Sulfonamide Synthesis in Dichloromethane

DCM_Protocol A Dissolve amine (1.0 eq) and base (e.g., TEA, 1.2 eq) in anhydrous DCM. B Cool the solution to 0 °C. A->B C Add a solution of 5-Methylpyridine-2-sulfonyl chloride (1.1 eq) in DCM dropwise. B->C D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). C->D E Quench with water and extract with DCM. D->E F Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. E->F G Dry over Na₂SO₄, filter, and concentrate in vacuo. F->G H Purify by column chromatography or recrystallization. G->H

Caption: Workflow for sulfonamide synthesis in DCM.

Detailed Steps:

  • To a solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane, cooled to 0 °C, add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Performance Comparison with Alternative Sulfonylating Agents

While this compound is a valuable reagent, several alternatives are commonly employed in sulfonamide synthesis. The choice of reagent is often dictated by the desired properties of the final product and the specific requirements of the synthetic route.

Reagent Structure Key Features and Performance Considerations
p-Toluenesulfonyl chloride (TsCl) CH₃C₆H₄SO₂ClThe "gold standard" for sulfonamide synthesis and protection of amines. Readily available and cost-effective. The resulting tosylamides are often crystalline and well-behaved. The tosyl group can be removed under reductive conditions.[3]
Methanesulfonyl chloride (MsCl) CH₃SO₂ClA simple and reactive alkylsulfonyl chloride. The resulting mesylamides are generally stable. The small size of the mesyl group can be advantageous in some contexts.[4]
Dansyl chloride (CH₃)₂NC₁₀H₆SO₂ClUsed to introduce a fluorescent tag. The resulting dansylamides are highly fluorescent, making them useful for analytical and biological applications, such as N-terminal amino acid analysis.[5][6]

digraph "Reagent_Comparison" {
graph [fontname="Arial"];
node [shape=record, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];

Reagent [label="{Reagent|p-Toluenesulfonyl chloride (TsCl)|Methanesulfonyl chloride (MsCl)|Dansyl chloride}"]; Application [label="{Primary Application|General sulfonamide synthesis, protecting group|Formation of mesylamides|Fluorescent labeling}"]; Key_Advantage [label="{Key Advantage|Cost-effective, crystalline products|Small size, stable amides|Fluorescent properties}"];

Reagent -> Application [style=invis]; Application -> Key_Advantage [style=invis]; }

Caption: Comparison of alternative sulfonylating agents.

Conclusion and Future Perspectives

The selection of an appropriate solvent system is a critical determinant of success in the synthesis of sulfonamides using this compound. Dichloromethane and acetonitrile represent excellent starting points for most applications, offering a favorable balance of solubility, reactivity, and ease of handling. For more challenging substrates, the judicious use of more polar solvents like DMF may be warranted.

The continued importance of the sulfonamide moiety in drug discovery will undoubtedly drive further innovation in synthetic methodologies. The development of more environmentally benign solvent systems and catalytic approaches to sulfonamide bond formation are active areas of research that promise to enhance the efficiency and sustainability of these crucial transformations.

References

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

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  • Organic Syntheses Procedure. (n.d.). p. 943. Retrieved from [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • Reddit. (2023, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

  • Google Patents. (n.d.). CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe.
  • ResearchGate. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? Retrieved from [Link]

  • ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
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  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • PubMed Central. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. Retrieved from [Link]

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  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride. Retrieved from [Link]

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  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

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  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
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Safety Operating Guide

Mastering the Handling of 5-Methylpyridine-2-sulfonyl chloride: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in pharmaceutical development and complex organic synthesis, 5-Methylpyridine-2-sulfonyl chloride (CAS No. 179400-16-9) is a valuable sulfonating agent.[1][2] However, its utility is matched by its hazardous nature. As a sulfonyl chloride, it is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][3][4][5] This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this reagent, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Primary Hazards: Causality of Corrosivity

This compound's primary hazard stems from its high reactivity, particularly with nucleophiles. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile. Upon contact with moisture, such as the water present on skin, in eyes, or in the mucous membranes of the respiratory tract, it can readily hydrolyze. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and damaging to tissue. It is this rapid generation of acidic byproducts that underlies its classification as a substance that "causes severe skin burns and eye damage."[4] Therefore, the cornerstone of safe handling is the prevention of any direct contact with the compound.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[4]

  • Moisture Sensitive: Reacts with water, potentially violently, to release toxic and corrosive gases, including hydrogen chloride.[4][6]

  • Respiratory Irritant: Inhalation of dust or vapors can irritate the respiratory system.[1][3]

The Last Line of Defense: Selecting Your Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the first and most critical barrier, your Personal Protective Equipment (PPE) is the final, essential shield against exposure. The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being undertaken.

Hand Protection: A Matter of Material and Time

Choosing the correct gloves is paramount. The goal is to select a material that offers the maximum resistance to permeation and degradation by the chemical. For sulfonyl chlorides, nitrile rubber is an excellent and widely recommended choice.

Based on data for the closely related compound p-Toluenesulfonyl chloride, specific nitrile gloves have demonstrated excellent resistance. A Safety Data Sheet from a leading supplier specifies that a 0.11 mm thick nitrile rubber glove can achieve a breakthrough time of 480 minutes , providing robust protection for both full immersion and splash contact scenarios.

Glove MaterialRecommended ThicknessBreakthrough TimeProtection Level
Nitrile Rubber 0.11 mm> 480 minutesFull & Splash Contact
Butyl Rubber -Good to ExcellentGeneral for Corrosive Acids
Neoprene -Fair to GoodModerate Chemical Resistance

This data is based on p-Toluenesulfonyl chloride and serves as a strong, structurally analogous guideline. Always consult the specific manufacturer's data for your chosen glove.[7]

Procedural Mandate:

  • Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For procedures involving larger quantities or higher risk of splashes, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Immediate Removal: If direct contact with this compound occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair. Do not attempt to "wash off" the chemical from the glove surface for reuse.

Eye and Face Protection: A Non-Negotiable Barrier

Given the severe and potentially irreversible eye damage this chemical can cause, comprehensive eye and face protection is mandatory.[1][6]

  • Primary Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Secondary Protection: For any procedure with a risk of splashing (e.g., transfers, reaction quenching), a full-face shield must be worn over the safety goggles. The face shield protects the entire face from corrosive splashes.[6]

Protective Clothing: Shielding the Body

To prevent skin contact, a chemical-resistant lab coat is required. For larger scale operations or situations with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat. Ensure clothing is fully buttoned and sleeves are not rolled up.

Respiratory Protection: Guarding the Airways

Work with this compound must always be conducted within a certified chemical fume hood to control vapor and dust exposure. However, in situations where engineering controls may not be sufficient, such as during a large spill cleanup or if weighing the solid outside of a containment hood, respiratory protection is necessary.

Due to the compound's nature as an organic solid and its reactivity to produce acid gas (HCl), a combination cartridge is recommended.

PPE_Selection cluster_assessment Hazard Assessment cluster_outcome Outcome Start Handling this compound Hazard Corrosive Solid Moisture-Reactive Respiratory Irritant Start->Hazard Hand Hand Hazard->Hand Eye Eye Hazard->Eye Body Body Hazard->Body Resp Resp Hazard->Resp SafeOp Safe Operation Hand->SafeOp Eye->SafeOp Body->SafeOp Resp->SafeOp

Respirator Selection:

  • Type: Air-Purifying Respirator (APR), either half-mask or full-facepiece.

  • Cartridge: A combination Organic Vapor/Acid Gas (OV/AG) cartridge is recommended. The NIOSH color code for this is typically Yellow .[8]

  • Filter: If handling the solid powder where dust may be generated, a P100 (particulate) filter must be included with the cartridge.

  • Fit Testing: All users of tight-fitting respirators must be properly fit-tested as per OSHA regulations (29 CFR 1910.134) to ensure a protective seal.[9]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the work.

    • Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Prepare a quench solution (e.g., a dilute, cold solution of sodium bicarbonate) and a spill kit in advance.

  • Handling and Use:

    • Don all required PPE as outlined in Section 2.

    • Handle the container with care, opening it slowly within the fume hood to release any potential pressure.

    • Use spark-proof tools for transfers.

    • If weighing the solid, do so within the fume hood or in a dedicated containment balance enclosure to prevent dust inhalation.

    • Keep the container tightly sealed when not in use and store it away from moisture and incompatible materials like strong bases and oxidizing agents.[4][6]

Disposal Plan: Managing Contaminated Materials and Waste

Proper disposal is critical to prevent environmental contamination and ensure safety. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation is Key: As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams. Co-mingling can significantly increase disposal costs and complicate the disposal process.

Step-by-Step Disposal Protocol:

  • Collect Solid Waste: Place any contaminated disposable materials (gloves, absorbent pads, weigh boats) into a designated, clearly labeled hazardous waste container.

  • Rinsate: Rinse contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone, ensuring it's compatible with your reaction). This rinsate must be collected as halogenated organic waste . Do NOT rinse into the sink.

  • Surplus Reagent: Unused or excess this compound must be disposed of as hazardous waste in its original or a suitable, labeled container.

  • Neutralization of Small Residues: For decontaminating glassware, a careful, slow quench with a cold, dilute basic solution (like sodium bicarbonate) can be performed within the fume hood. Be aware this is an exothermic reaction that will release gas. The resulting neutralized aqueous waste should be collected and disposed of according to your institution's guidelines for aqueous chemical waste.

  • Labeling and Storage: All waste containers must be kept tightly closed, properly labeled with "Hazardous Waste" and a full list of contents, and stored in a designated satellite accumulation area until collection by environmental health and safety personnel.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine if it is a minor or major spill. A major spill is one that poses an immediate respiratory or fire hazard or is beyond the capacity of local personnel to clean up safely.

  • Minor Spill Cleanup (inside a fume hood):

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill by creating a dike around the edges with an inert, non-combustible absorbent material like dry sand, earth, or soda ash. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [3]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a cloth lightly dampened with an appropriate solvent, and place the cloth in the waste container.

  • Major Spill:

    • Evacuate the laboratory and close the doors.

    • Activate the fire alarm if there is a fire or explosion risk.

    • Call your institution's emergency response number and provide details of the spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety and operational protocols, you can confidently and safely utilize this compound in your critical research endeavors, building a foundation of safety that protects you, your colleagues, and your work.

References

  • T35955 - SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
  • Pyridine-3-sulfonyl chloride - AK Scientific, Inc. AK Scientific, Inc.
  • Pyridine-3-sulfonyl chloride. (2023, July 6). Apollo Scientific.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
  • 3M Respir
  • PYRIDINE-4-SULFONYL CHLORIDE SDS, 134479-04-2 Safety D
  • SAFETY DATA SHEET. (2009, February 4). Fisher Scientific.
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • SAFETY DATA SHEET. (2015, February 2). Fisher Scientific.
  • 3M Respir
  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
  • Respirator Filter Selection Guide. RS Components.
  • How to select the right cartridges or filters for your 3M™ Reusable Respir
  • Cartridge Selection. Northwestern University.
  • 179400-16-9 | this compound. ChemScene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.